2-Ethoxy-5-fluorouracil
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-ethoxy-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDGJFKPWBNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057776 | |
| Record name | 2-Ethoxy-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-80-1 | |
| Record name | 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56177-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-5-FLUOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethoxy-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 2-Ethoxy-5-fluorouracil is not extensively available in publicly accessible literature. This guide provides a detailed analysis of the well-established mechanism of its parent compound, 5-fluorouracil (5-FU), and posits a scientifically-grounded hypothesis on the potential role of the 2-ethoxy modification.
Introduction: The Clinical Significance of 5-Fluorouracil and its Analogs
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for several decades, widely employed in the treatment of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1] It functions as an antimetabolite, interfering with DNA and RNA synthesis to induce cytotoxicity in rapidly proliferating cancer cells.[1] However, its clinical utility can be limited by a short plasma half-life, non-specific toxicity, and the development of drug resistance.[2] This has spurred the development of numerous 5-FU derivatives and prodrugs aimed at improving its therapeutic index, bioavailability, and tumor-specific targeting.[2][3] this compound is one such analog, and understanding its mechanism of action is critical for its potential development and clinical application.
The Core Mechanism of Action: Insights from 5-Fluorouracil
The cytotoxic effects of 5-FU are mediated through its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[4][5]
Inhibition of Thymidylate Synthase (TS)
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the enzyme's active site.[1] The depletion of the dTMP pool leads to an imbalance of deoxynucleotides, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1]
Incorporation into RNA and DNA
The other active metabolites of 5-FU, FUTP and FdUTP, exert their cytotoxic effects through incorporation into RNA and DNA, respectively.
-
RNA Disruption: FUTP is incorporated into various RNA species in place of uridine triphosphate (UTP), leading to disruptions in RNA processing, maturation, and function.[4] Recent studies have highlighted that this interference with ribosomal RNA (rRNA) synthesis is a significant contributor to 5-FU's cytotoxicity in gastrointestinal cancers.[7]
-
DNA Damage: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[4] This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.[5]
The metabolic activation of 5-FU is a complex process involving several enzymes.[4][8]
Quantitative Data for 5-Fluorouracil
The cytotoxic activity of 5-FU varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) of 5-FU |
| K562 | Leukemia | Data varies |
| B16 | Melanoma | Data varies |
| CHO | Chinese Hamster Ovary | Data varies |
| A549 | Non-small cell lung cancer | Data varies |
| OVCAR-3 | Ovarian cancer | Data varies |
| SGC7901 | Gastric cancer | Data varies |
| MCF-7 | Breast cancer | Data varies |
| HepG2 | Liver cancer | Data varies |
Note: Specific IC50 values for 5-FU are highly dependent on the experimental conditions (e.g., exposure time, cell density) and are therefore presented as variable. Researchers should consult specific literature for detailed values.[3][6]
Experimental Protocols for Elucidating the Mechanism of Action
Several key experiments are employed to investigate the mechanism of action of fluoropyrimidines like 5-FU.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[9][10][11]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.[9][12]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[10][12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] The IC50 value is then calculated.
-
Thymidylate Synthase (TS) Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of TS.
-
Principle: The activity of TS can be determined by measuring the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[13][14]
-
Methodology:
-
Cell Lysate Preparation: A protein extract is prepared from cancer cells.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing [5-³H]dUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition: The test compound is added to the reaction mixture.
-
Tritium Measurement: The amount of tritiated water produced is quantified using a scintillation counter. A decrease in tritium release in the presence of the test compound indicates TS inhibition.[14]
-
The Potential Role of the 2-Ethoxy Modification
While specific data for this compound is scarce, we can hypothesize its role based on established principles of medicinal chemistry and prodrug design. The addition of an ethoxy group at the 2-position of the uracil ring could potentially influence the compound in several ways:
-
Prodrug Strategy: The 2-ethoxy group may render the molecule inactive in its initial form, requiring enzymatic or chemical conversion to 5-FU within the body. This is a common strategy to improve the pharmacokinetic properties of a drug.[3]
-
Altered Bioavailability and Distribution: The ethoxy group increases the lipophilicity of the molecule compared to 5-FU. This could potentially enhance its absorption after oral administration and alter its distribution in the body, possibly leading to increased accumulation in tumor tissues.
-
Modified Metabolic Activation: The conversion of this compound to 5-FU would be a critical step for its cytotoxic activity. This conversion could be mediated by enzymes that are more prevalent in tumor cells, leading to tumor-selective activation. For example, some 5-FU prodrugs are activated by enzymes like cytochrome P450.[15]
-
Stability: The 2-ethoxy modification might protect the 5-fluorouracil core from rapid degradation in the bloodstream, thereby prolonging its half-life and therapeutic window.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How 5-fluorouracil acts - Europub [europub.co.uk]
- 6. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. The document details its structural characteristics, known and predicted physicochemical parameters, and outlines relevant experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering foundational data and methodologies to facilitate further investigation and application of this compound.
Introduction
This compound is a pyrimidine derivative, structurally related to the anti-cancer drug 5-fluorouracil (5-FU). As a modification of 5-FU, it holds potential as a prodrug or an analog with altered pharmacokinetic and pharmacodynamic properties. Understanding the physicochemical characteristics of this compound is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a therapeutic agent. This guide summarizes the available data and provides standardized methodologies for its further study.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its biological activity and formulation feasibility. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | - |
| Synonyms | 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, Fluorouracil Related Compound F | - |
| CAS Number | 56177-80-1 | [1] |
| Molecular Formula | C₆H₇FN₂O₂ | - |
| Molecular Weight | 158.13 g/mol | - |
| Melting Point | 180-184 °C (literature) | [1] |
| Boiling Point | Not available (predicted for 2-Methoxy-5-fluorouracil: 225.1 °C) | - |
| pKa | Not available | - |
| LogP | 0.14 | - |
| Solubility | Data not available. The parent compound, 5-fluorouracil, is sparingly soluble in water and ethanol.[2][3] | - |
Experimental Protocols
Detailed experimental protocols are essential for the replication of results and the standardized assessment of chemical compounds. The following sections outline methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
General Protocol for the Synthesis of 2-Alkoxy-5-fluoropyrimidines:
-
Chlorination of 5-Fluorouracil: 5-fluorouracil is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.[4] The reaction is typically carried out at elevated temperatures.
-
Alkoxylation: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with a sodium alkoxide, in this case, sodium ethoxide (NaOEt), in an appropriate solvent like ethanol. This reaction proceeds via nucleophilic substitution, where the ethoxy group displaces one of the chlorine atoms, preferentially at the 2-position, to yield 2-ethoxy-4-chloro-5-fluoropyrimidine.
-
Hydrolysis: The remaining chlorine atom at the 4-position is subsequently hydrolyzed to a hydroxyl group to form the uracil ring. This can be achieved by heating with aqueous acid or base.
-
Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol and specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents would need to be optimized for the synthesis of this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Boiling Point
As this compound is a solid at room temperature, its boiling point is expected to be significantly higher and may be accompanied by decomposition. If a stable liquid phase can be achieved, the boiling point can be determined.
Methodology (Thiele Tube Method):
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end below the surface of the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of pKa
The pKa value indicates the acidity or basicity of a compound and is vital for understanding its ionization state at different pH values.
Methodology (UV-Vis Spectrophotometry):
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Mechanism of Action (Inferred from 5-Fluorouracil)
As a derivative of 5-fluorouracil, this compound is expected to exert its biological effects through similar mechanisms following metabolic activation. The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.
The diagram below illustrates the generally accepted metabolic activation and mechanism of action of 5-fluorouracil. It is hypothesized that this compound would be metabolized to 5-fluorouracil to exert its cytotoxic effects.
Caption: Inferred metabolic activation and mechanism of action of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: General synthetic workflow for this compound.
Caption: Workflow for physicochemical characterization.
Conclusion
This technical guide has compiled the available physicochemical data for this compound and provided generalized experimental protocols for its synthesis and characterization. While key data points such as a definitive boiling point, pKa, and detailed solubility profile are yet to be experimentally determined, the information presented herein serves as a foundational resource for researchers. The inferred mechanism of action, based on its parent compound 5-fluorouracil, suggests its potential as an anticancer agent. Further empirical studies are warranted to fully elucidate the physicochemical properties and biological activity of this compound, which will be crucial for its potential development as a therapeutic candidate.
References
Spectral Analysis of 2-Ethoxy-5-fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 2-Ethoxy-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. Due to the limited availability of public spectral data for this specific compound, this guide presents expected spectral characteristics based on the analysis of closely related compounds, namely 5-fluorouracil and 2-methoxy-5-fluorouracil. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the acquisition and interpretation of spectral data for this and similar molecules.
Data Presentation
The following tables summarize the anticipated quantitative data for the spectral analysis of this compound. These values are estimations based on the known spectral data of analogous compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.8 | br s | 1H | N3-H |
| ~8.0 | d | 1H | H6 |
| ~4.3 | q | 2H | -O-CH₂-CH₃ |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C2 |
| ~157 (d) | C4 |
| ~140 (d) | C5 |
| ~125 (d) | C6 |
| ~65 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Note: 'd' indicates a doublet due to coupling with ¹⁹F.
Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -165 | s |
Note: Chemical shift is relative to CFCl₃.
Table 4: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretching |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (C4) |
| ~1660 | Strong | C=O stretching (C2) / C=C stretching |
| ~1250 | Strong | C-F stretching |
| ~1100 | Strong | C-O stretching (ethoxy) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 130 | [M - C₂H₄]⁺ |
| 113 | [M - OCH₂CH₃]⁺ |
| 85 | [M - C₂H₄ - HNCO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: spectral width of 200 ppm, acquisition time of 1 second, relaxation delay of 5 seconds, and 64 scans.
-
Use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-300.
-
The ion source temperature is typically maintained at 200-250 °C.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the spectral analysis of this compound.
Caption: Experimental workflow for the comprehensive spectral analysis.
Caption: Logical relationship of spectral data to structural information.
In-Depth Technical Guide on the Biological Activity of 2-Ethoxy-5-fluorouracil
Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological activity of 2-Ethoxy-5-fluorouracil. This guide is constructed based on the well-established biological activities of its parent compound, 5-fluorouracil (5-FU), and data from closely related 2-alkoxy-5-fluorouracil derivatives. The information presented herein serves as a foundational resource for researchers and drug development professionals, with the explicit understanding that direct experimental validation of this compound is required.
Introduction
This compound is a synthetic derivative of the widely used chemotherapeutic agent 5-fluorouracil. As a member of the fluoropyrimidine class of compounds, its biological activity is anticipated to be similar to that of 5-FU, acting as an antimetabolite to disrupt DNA and RNA synthesis in rapidly dividing cells. The addition of an ethoxy group at the 2-position of the pyrimidine ring may influence its solubility, membrane permeability, and metabolic activation, potentially altering its pharmacokinetic and pharmacodynamic properties compared to 5-FU. This document provides a comprehensive overview of the presumed mechanism of action, relevant signaling pathways, and exemplary experimental data and protocols for the evaluation of compounds like this compound.
Presumed Mechanism of Action and Signaling Pathways
The cytotoxic effects of this compound are likely mediated through its intracellular conversion to active metabolites that interfere with nucleic acid synthesis.[1] This mechanism is analogous to that of 5-fluorouracil.[1][2] The primary target is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1]
Upon entering the cell, this compound is expected to be metabolized to fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of dTMP from deoxyuridine monophosphate (dUMP).[1] The resulting depletion of dTMP leads to an imbalance of deoxynucleotide triphosphates and inhibits DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][3]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA.[1] The incorporation of these fluorinated nucleotides disrupts the structure and function of DNA and RNA, contributing to the compound's cytotoxicity.[2]
The genotoxic stress induced by these mechanisms can activate various signaling pathways, including the p53-dependent apoptotic pathway.[1][3]
Quantitative Data: In Vitro Cytotoxicity of Related Compounds
While specific quantitative data for this compound is not available, a study on 2-butoxy-4-substituted 5-fluoropyrimidines provides valuable insight into the potential cytotoxic activity of 2-alkoxy-5-fluorouracil derivatives. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of these compounds against various human cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | BEL-7402 (Hepatocellular Carcinoma) IC50 (µM) |
| 2-butoxy-4-chloro-5-fluoropyrimidine | 0.10 | 1.66 | 0.59 | Not Reported |
| Compound 6d | Not Reported | Not Reported | 9.73 | Sub-micromolar |
| Compound 6e | Not Reported | 8.83 | Not Reported | Sub-micromolar |
| Compound 6b, 6f, 6p, 6s-u | Not Reported | Not Reported | Not Reported | Sub-micromolar |
Data extracted from a study on 2-butoxy-4-substituted 5-fluoropyrimidines, presented as a representative example.
Experimental Protocols
The evaluation of the biological activity of a compound like this compound typically involves a series of in vitro assays. A fundamental and widely used method is the MTT assay to determine cytotoxicity.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, HL-60, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Conclusion
This compound holds potential as an anticancer agent due to its structural similarity to 5-fluorouracil. It is presumed to act as an antimetabolite, primarily by inhibiting thymidylate synthase and disrupting DNA and RNA synthesis. However, a comprehensive understanding of its biological activity, including its specific potency, metabolic fate, and precise molecular interactions, requires dedicated experimental investigation. The data from related 2-alkoxy-5-fluorouracil derivatives suggest that modifications at the 2-position can yield compounds with significant cytotoxic activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the future in vitro evaluation of this compound and other novel fluoropyrimidine derivatives. Such studies are essential to determine its therapeutic potential and to guide further preclinical and clinical development.
References
An In-depth Technical Guide on the Synthesis of 2-Ethoxy-5-fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-5-fluorouracil and its derivatives, compounds of significant interest in the development of novel anticancer agents. This document details the core synthetic pathways, experimental protocols, and relevant biological context, presenting quantitative data in a structured format for ease of comparison and analysis.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.
To address these limitations, extensive research has focused on the synthesis of 5-FU derivatives with improved pharmacological profiles. The introduction of an ethoxy group at the 2-position of the 5-fluorouracil scaffold has been explored as a strategy to modulate the compound's lipophilicity, metabolic stability, and biological activity. This guide outlines the key synthetic routes to access these promising derivatives.
Synthetic Pathways
The primary synthetic route to this compound derivatives commences with the readily available antimetabolite, 5-Fluorouracil. The overall transformation involves a three-step process:
-
Chlorination: Conversion of 5-Fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine.
-
Regioselective Ethoxylation: Introduction of the ethoxy group at the C2 position of the pyrimidine ring.
-
Hydrolysis: Conversion of the C4 substituent to a hydroxyl group to yield the final this compound.
This synthetic strategy is depicted in the workflow diagram below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The initial step involves the chlorination of 5-Fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.
Procedure:
A mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (a common molar ratio is 1:10) is prepared in the presence of an acid acceptor like N,N-dimethylaniline (DMA) (typically 1.5 eq).[2] The reaction mixture is heated to approximately 114°C for 2 hours.[2] After completion of the reaction, the mixture is cooled and carefully quenched with ice-cold water. The product is then extracted with an organic solvent, such as dichloromethane. The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine, which can be used in the subsequent step with or without further purification. A patent describes a similar large-scale production where 5-fluoropyrimidine-2,4-diol is mixed with phosphorous oxychloride and heated to about 100°C, followed by the slow addition of N,N-dimethylaniline.[3]
Regioselective Synthesis of 2-Ethoxy-4-chloro-5-fluoropyrimidine
The regioselective introduction of the ethoxy group at the C2 position is a critical step. The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack.[4] However, specific reaction conditions can favor substitution at the C2 position.
Procedure:
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as ethanol, a solution of sodium ethoxide (NaOEt) in ethanol is added dropwise at a controlled temperature, often at or below room temperature. The use of one equivalent of the nucleophile is crucial to favor monosubstitution. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent, followed by partitioning between water and an organic solvent. The organic layer is then dried and concentrated to afford 2-ethoxy-4-chloro-5-fluoropyrimidine.
Synthesis of this compound via Hydrolysis
The final step involves the conversion of the 4-chloro group to a hydroxyl group to form the uracil ring. This is typically achieved through hydrolysis.
Procedure:
2-Ethoxy-4-chloro-5-fluoropyrimidine is subjected to hydrolysis, which can be carried out under aqueous acidic or basic conditions. For instance, the compound can be refluxed in an aqueous solution.[5] The progress of the reaction is monitored until the starting material is consumed. After cooling, the pH of the solution is adjusted to precipitate the product. The solid is then collected by filtration, washed with water, and dried to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Quantitative Data
The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-286 (dec.) | - |
| 2,4-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.97 | 37-41 | Up to 92.2[2] |
| This compound | C₆H₇FN₂O₂ | 158.13 | 180-184[6] | - |
Note: Yields are highly dependent on specific reaction conditions and scale.
Biological Activity and Signaling Pathways
Derivatives of 5-fluorouracil, including 2-alkoxy analogs, are primarily investigated for their potential as anticancer agents. The fundamental mechanism of action is expected to be similar to that of 5-FU, which involves the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.
The key active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA replication.[7] Additionally, the metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to dysfunction of these macromolecules and inducing apoptosis.[1]
The introduction of a 2-ethoxy group may influence the compound's metabolic activation, cellular uptake, and interaction with target enzymes, potentially leading to an altered efficacy and toxicity profile compared to the parent drug. The following diagram illustrates the generally accepted mechanism of action for 5-fluorouracil derivatives.
Caption: Mechanism of action of 5-fluorouracil derivatives.
Conclusion
The synthesis of this compound derivatives represents a promising avenue in the quest for more effective and less toxic anticancer agents. The synthetic route, starting from 5-fluorouracil, is well-established, though optimization of the regioselective ethoxylation step is crucial for efficient production. Further investigation into the specific biological effects imparted by the 2-ethoxy group will be vital in elucidating the full therapeutic potential of this class of compounds. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of these intriguing 5-fluorouracil derivatives.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 6. This compound | CAS#:56177-80-1 | Chemsrc [chemsrc.com]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
Structure-Activity Relationship of 2-Ethoxy-5-fluorouracil Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-alkoxy-5-fluorouracil analogs as potential anticancer agents. Due to the limited availability of specific data on 2-ethoxy-5-fluorouracil, this guide leverages a comprehensive study on the closely related 2-butoxy-4-substituted-5-fluoropyrimidine derivatives to elucidate key SAR principles. This document summarizes quantitative biological activity, details relevant experimental protocols, and visualizes associated cellular mechanisms and workflows. The insights provided herein are intended to guide further research and development of more potent and selective 5-fluorouracil-based cancer therapeutics.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and by its incorporation into RNA and DNA.[1] However, its clinical utility is often hampered by a narrow therapeutic index and the development of drug resistance. To address these limitations, numerous derivatives of 5-FU have been synthesized and evaluated. Modifications at the N1, N3, and C5 positions of the pyrimidine ring have been extensively explored. More recently, substitutions at the C2 and C4 positions have garnered interest as a strategy to modulate the pharmacological properties of the 5-FU scaffold.
This guide focuses on the structure-activity relationship of 2-alkoxy-5-fluorouracil analogs, with a particular emphasis on understanding how modifications at the 2- and 4-positions influence cytotoxic activity. While direct experimental data for this compound is scarce, a pivotal study on a series of 2-butoxy-4-substituted-5-fluoropyrimidines provides a valuable framework for understanding the SAR of this class of compounds.
Core Structure and Analogs
The core structure of the analogs discussed in this guide is based on the 5-fluorouracil scaffold, with key modifications at the 2- and 4-positions. The primary focus is on derivatives featuring a 2-alkoxy group, using the 2-butoxy analogs as a representative case study.
Quantitative Biological Activity
The in vitro cytotoxic activity of a series of 2-butoxy-4-substituted-5-fluoropyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | R | A549 (Lung) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | BEL-7402 (Liver) IC50 (μM) |
| 5 | Cl | 0.10 | 1.66 | 0.59 | - |
| 6a | OCH3 | >50 | >50 | >50 | >50 |
| 6b | OC2H5 | - | - | - | 0.85 |
| 6d | O-n-Bu | 28.31 | 10.21 | 9.73 | 0.52 |
| 6e | O-i-Bu | 16.25 | 8.83 | 12.05 | 0.74 |
| 6f | O-s-Bu | - | - | - | 0.91 |
| 6p | NH-n-Pr | - | - | - | 0.63 |
| 6s | NH-c-Pr | - | - | - | 0.21 |
| 6t | NH-n-Bu | - | - | - | 0.33 |
| 6u | NH-i-Bu | - | - | - | 0.48 |
| 5-FU | - | 18.2 | 0.78 | 4.9 | - |
Data extracted from the study on 2-butoxy-4-substituted 5-fluoropyrimidines and is intended for comparative SAR analysis.[2]
Structure-Activity Relationship (SAR) Analysis
The cytotoxic data reveals several key SAR trends for this class of compounds:
-
Substitution at the 4-position is critical for activity. The parent compound with a chlorine atom at the 4-position (Compound 5 ) exhibited the highest potency across the A549, HL-60, and MCF-7 cell lines.[2]
-
Alkoxy substitutions at the 4-position generally lead to decreased activity compared to the 4-chloro derivative. For instance, the 4-methoxy analog (Compound 6a ) was inactive, while longer alkoxy chains (Compounds 6d , 6e , 6f ) showed moderate to low micromolar activity.[2]
-
Amino substitutions at the 4-position appear to be more favorable than alkoxy groups, particularly for the BEL-7402 liver cancer cell line. Compounds with small alkylamino and cycloalkylamino groups (Compounds 6p , 6s , 6t , 6u ) displayed sub-micromolar IC50 values against this cell line.[2]
-
The nature of the alkyl chain in both alkoxy and amino substituents influences potency. For the 4-alkoxy derivatives, a branched chain (isobutyl, 6e ) was slightly more potent than a straight chain (n-butyl, 6d ) in A549 and HL-60 cells.[2] Among the 4-amino derivatives tested against BEL-7402 cells, the cyclopropylamino substituent (6s ) was the most potent.[2]
Experimental Protocols
General Synthesis of 2-Alkoxy-4-substituted-5-fluoropyrimidines
The synthesis of the target compounds generally proceeds through a multi-step process starting from 5-fluorouracil.
Step 1: Chlorination of 5-Fluorouracil 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.
Step 2: Selective Alkoxylation at the 2-Position The more reactive chlorine atom at the 2-position of 2,4-dichloro-5-fluoropyrimidine is selectively displaced by an alkoxide. For the synthesis of 2-butoxy derivatives, sodium butoxide would be used. This reaction is typically carried out in the corresponding alcohol as the solvent at a controlled temperature.
Step 3: Nucleophilic Substitution at the 4-Position The remaining chlorine atom at the 4-position is then displaced by various nucleophiles (e.g., alkoxides, amines) to generate the final 2-alkoxy-4-substituted-5-fluoropyrimidine analogs. This reaction is generally performed in a suitable solvent like acetonitrile or DMF, often with the addition of a base such as triethylamine to neutralize the HCl generated.
Workflow for Synthesis of 2-Alkoxy-4-substituted-5-fluoropyrimidines
Caption: Synthetic workflow for 2-alkoxy-4-substituted-5-fluoropyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Workflow for MTT Cytotoxicity Assay
References
In Vitro Metabolism of Fluoropyrimidines: A Technical Guide for Drug Development Professionals
Disclaimer: As of the latest literature search, specific data on the in vitro metabolism of 2-Ethoxy-5-fluorouracil is not publicly available. This guide provides a comprehensive overview of the established in vitro metabolic pathways and experimental methodologies for 5-fluorouracil (5-FU) and its key prodrugs. These methodologies and metabolic routes are highly relevant for investigating novel fluoropyrimidine derivatives such as this compound.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[1][2] Its efficacy is intrinsically linked to its complex intracellular metabolism, leading to the formation of active cytotoxic nucleotides. Conversely, its catabolism, primarily in the liver, significantly influences its bioavailability and toxicity profile.[1][3] Understanding the in vitro metabolism of 5-FU and its derivatives is therefore critical for the development of new, safer, and more effective anticancer agents. This guide details the primary metabolic pathways of 5-FU and provides standardized protocols for their in vitro investigation.
Metabolic Pathways of 5-Fluorouracil
The metabolism of 5-FU is characterized by two competing pathways: anabolism, which leads to the formation of active cytotoxic compounds, and catabolism, which results in inactive metabolites.[1][4]
Anabolic Pathway (Activation): A small fraction of administered 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), leading to depletion of thymidine and subsequent disruption of DNA synthesis.[1]
-
Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, causing DNA damage.[5]
-
Fluorouridine triphosphate (FUTP): Is incorporated into RNA, interfering with RNA processing and function.[5]
The initial and rate-limiting step in the anabolic pathway is catalyzed by orotate phosphoribosyltransferase (OPRT).[4]
Catabolic Pathway (Inactivation): The majority (around 80-85%) of the administered 5-FU dose is rapidly catabolized, primarily in the liver, by dihydropyrimidine dehydrogenase (DPD).[1][3] This pathway leads to the formation of inactive metabolites such as 5,6-dihydro-5-fluorouracil (DHFU), α-fluoro-β-ureidopropionate (FUPA), and α-fluoro-β-alanine (FBAL).[5] The activity of DPD is a critical determinant of 5-FU clearance and toxicity.
Below is a diagram illustrating the key metabolic pathways of 5-fluorouracil.
Caption: Metabolic pathways of 5-fluorouracil.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols are standard methodologies used to investigate the in vitro metabolism of xenobiotics and are applicable to the study of this compound.
A typical workflow for assessing in vitro metabolism involves incubation of the test compound with a biological matrix, followed by analysis of the reaction mixture.
Caption: General workflow for in vitro metabolism assays.
This is a common preliminary assay to identify which cytochrome P450 (CYP) enzymes are involved in the metabolism of a compound.
-
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (if necessary)
-
Acetonitrile (for reaction termination)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
-
To identify the specific CYP isoforms responsible for metabolism, the test compound is incubated with individual recombinant human CYP enzymes.
-
Materials:
-
Test compound
-
Baculovirus-insect cell expressed recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP3A4)
-
Cytochrome P450 reductase
-
Liposomes
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH
-
-
Procedure:
-
Follow a similar procedure to the HLM assay, but replace the HLM with a mixture of the specific recombinant CYP enzyme, cytochrome P450 reductase, and liposomes.
-
Run parallel incubations for each CYP isoform of interest.
-
Analyze the formation of metabolites to determine the contribution of each enzyme.
-
Quantitative Data Presentation
While specific quantitative data for this compound is unavailable, the following tables illustrate how such data for 5-FU and its prodrugs can be presented.
Table 1: Michaelis-Menten Kinetic Parameters for Tegafur Metabolism to 5-FU by Recombinant CYP Isoforms.
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol P450) |
| CYP1A2 | 150 | 1.2 |
| CYP2A6 | 300 | 2.5 |
| CYP2C8 | 250 | 0.8 |
| CYP2E1 | 400 | 1.0 |
Data is illustrative and based on typical findings for prodrugs of 5-FU.
Table 2: Inhibition of 5-FU Formation from Tegafur by CYP-Specific Inhibitors in Human Liver Microsomes.
| Inhibitor (CYP Isoform) | Concentration (µM) | % Inhibition |
| Furafylline (CYP1A2) | 10 | 65 |
| Coumarin (CYP2A6) | 50 | 50 |
| Quercetin (CYP2C8) | 20 | 40 |
| Ketoconazole (CYP3A4) | 1 | 15 |
Data is illustrative and based on typical findings for prodrugs of 5-FU.[6]
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 5-FU and its metabolites in biological matrices due to its high sensitivity and selectivity.[2][7]
-
Sample Preparation: Protein precipitation is a common method for sample cleanup.
-
Chromatography: Reversed-phase chromatography is typically used to separate the parent drug from its metabolites.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) mode is employed for quantification, providing high specificity.
Conclusion
The in vitro metabolism of fluoropyrimidine-based drugs is a complex interplay of activation and deactivation pathways that are crucial for their therapeutic effect and safety profile. Although direct metabolic data for this compound is not yet available, the established methodologies for 5-FU and its prodrugs provide a robust framework for its investigation. The experimental protocols and analytical methods detailed in this guide offer a solid foundation for researchers and drug development professionals to elucidate the metabolic fate of novel fluoropyrimidine derivatives. Such studies are indispensable for optimizing drug design and predicting clinical outcomes.
References
- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Ethoxy-5-fluorouracil (CAS Number: 56177-80-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-fluorouracil, with the CAS number 56177-80-1, is a chemical compound primarily recognized as a specified impurity of the widely used antineoplastic agent, 5-Fluorouracil (5-FU).[1] Designated as Fluorouracil Impurity F in the European Pharmacopoeia (EP) and Fluorouracil Related Compound F by the United States Pharmacopeia (USP), its presence in 5-FU drug substances and products is closely monitored to ensure the safety and efficacy of the therapy.[2][3] This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, analytical control, and its relationship with the parent drug, 5-Fluorouracil.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the development of analytical methods and for understanding its behavior as an impurity.
| Property | Value | Reference |
| CAS Number | 56177-80-1 | [3] |
| Synonyms | 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, Fluorouracil EP Impurity F, Fluorouracil Related Compound F | [2][3] |
| Molecular Formula | C6H7FN2O2 | [3] |
| Molecular Weight | 158.13 g/mol | [3] |
| Melting Point | 180-184 °C | [2] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in Methanol and DMSO | [4] |
Context: The Significance of 5-Fluorouracil
To understand the importance of controlling impurities like this compound, it is crucial to first understand the mechanism of action of the active pharmaceutical ingredient, 5-Fluorouracil.
Mechanism of Action of 5-Fluorouracil
5-Fluorouracil is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms after intracellular conversion to its active metabolites. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[5] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This leads to a depletion of thymidine, which in turn inhibits DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.
Another significant mechanism of 5-FU's cytotoxicity is its incorporation into RNA. The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into various RNA species, disrupting RNA processing and function.[5] To a lesser extent, the metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.
Metabolism of 5-Fluorouracil
The metabolic fate of 5-FU is complex, involving both anabolic pathways that lead to its activation and catabolic pathways that result in its degradation and inactivation. The majority of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) in the liver. Variations in DPD activity can significantly impact the drug's efficacy and toxicity.
Analytical Control of this compound
As a specified impurity, the levels of this compound in 5-FU are controlled within strict limits defined by pharmacopoeias. The primary analytical technique for the separation and quantification of related substances in 5-FU is High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis of Fluorouracil Impurities
While the specific details of the pharmacopoeial methods are proprietary, a general experimental protocol for the analysis of 5-FU and its impurities by HPLC is outlined below. This protocol is based on commonly used methods for the analysis of polar, small molecules.
Objective: To separate and quantify this compound (Impurity F) and other related substances from the 5-Fluorouracil active pharmaceutical ingredient.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Reference standards for 5-Fluorouracil and this compound.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Purified water (HPLC grade).
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 260-270 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standards of 5-Fluorouracil and this compound in a suitable diluent (e.g., a mixture of mobile phase or water/methanol) to prepare stock solutions. Prepare working standards by serial dilution to concentrations that bracket the expected impurity levels.
-
Sample Preparation: Accurately weigh and dissolve the 5-Fluorouracil sample in the same diluent as the standards to achieve a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Before sample analysis, inject a system suitability solution (containing both 5-FU and the impurity) to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and reproducibility).
-
Quantification: Identify the peaks of 5-FU and this compound in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of the impurity in the sample using the peak areas and the concentration of the standard.
Synthesis and Formation
While specific synthetic routes for the intentional production of this compound are not widely published, it is likely formed as a byproduct during the synthesis of 5-Fluorouracil or through degradation. The presence of an ethoxy group suggests a potential reaction with ethanol or an ethoxide source during one of the synthetic steps or as a result of the degradation of a related compound in the presence of ethanol.
Biological Activity and Toxicology
There is a notable lack of publicly available data on the specific biological activity and toxicological profile of this compound. As an impurity, it is generally assumed to have significantly less or no therapeutic activity compared to the parent drug. However, the absence of data does not equate to an absence of potential biological effects. The stringent control of impurities in pharmaceutical products is a precautionary measure to minimize any potential risks to patient safety, which could include direct toxicity or interference with the efficacy of the active pharmaceutical ingredient.
Conclusion
This compound is a critical quality attribute of the active pharmaceutical ingredient 5-Fluorouracil. While it is not a therapeutically active compound, its control is mandated by regulatory bodies to ensure the purity, safety, and consistency of 5-FU formulations. For researchers and professionals in drug development, a thorough understanding of this and other impurities is essential for robust analytical method development, validation, and the overall quality control strategy for 5-Fluorouracil. The information provided in this guide serves as a foundational resource for these activities.
References
Solubility of Fluoropyrimidine Derivatives: A Technical Guide for Researchers
Disclaimer: This document addresses the solubility of the widely studied antimetabolite, 5-fluorouracil (5-FU). Extensive searches for quantitative solubility data specifically for 2-Ethoxy-5-fluorouracil did not yield specific experimental results. Given that this compound is a derivative of 5-FU, the comprehensive data and methodologies presented herein for the parent compound serve as a critical reference point for researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability and ability to reach target tissues, making solubility a critical physicochemical parameter. Understanding the solubility of 5-FU in different solvent systems is paramount for the development of effective oral and parenteral drug delivery systems.[2] This guide provides an in-depth overview of the solubility of 5-FU in various solvents, details the experimental protocols for its determination, and illustrates its metabolic pathway.
Quantitative Solubility Data for 5-Fluorouracil
The solubility of 5-FU has been experimentally determined in a range of pure and binary solvent systems. The data reveals that solubility is temperature-dependent, generally increasing with a rise in temperature.[3]
Solubility in Pure Solvents
The mole fraction solubility of 5-FU in eleven different pure solvents was investigated across a temperature range of 278.15 K to 333.15 K.[3][4] The results are summarized in the table below. Among the tested solvents, Dimethyl Sulfoxide (DMSO) is noted as one of the best solvents for halogenated uracils.[3]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Water | 293.00 | 21.0 |
| 298.00 | 19.0 | |
| Methanol | 298.15 | 7.32 |
| 313.15 | 13.01 | |
| Ethanol | 298.15 | 2.53 |
| 313.15 | 4.65 | |
| 1-Propanol | 298.15 | 1.48 |
| 313.15 | 2.76 | |
| Isopropanol | 298.15 | 1.05 |
| 313.15 | 1.99 | |
| n-Butanol | 298.15 | 0.94 |
| 313.15 | 1.76 | |
| Acetone | 298.15 | 4.01 |
| 313.15 | 6.55 | |
| Ethyl Acetate | 298.15 | 0.89 |
| 313.15 | 1.63 | |
| Acetonitrile | 298.15 | 2.45 |
| 313.15 | 4.30 | |
| 1,4-Dioxane | 298.15 | 9.00 |
| 313.15 | 15.63 | |
| Tetrahydrofuran | 298.15 | 2.14 |
| 313.15 | 4.04 | |
| DMSO | - | High Solubility |
| PBS (pH 7.2) | - | ~8 mg/mL |
Data compiled from studies utilizing the polythermal method.[2][3][4]
Solubility in Binary Solvent Mixtures
The solubility of 5-FU has also been characterized in binary solvent systems, most notably ethanol-water mixtures.[5] These studies are crucial for optimizing formulations. It was observed that the solubility of 5-FU in these mixtures can exceed its solubility in either of the pure solvents, a phenomenon known as cosolvency.[3][4] The mole fraction solubility of 5-FU in various ethanol-water mixtures was determined at temperatures ranging from 293.15 K to 323.15 K.[5]
| Ethanol Mass Fraction | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| 0.00 (Pure Water) | 298.15 | 23.3 |
| 0.20 | 298.15 | 39.5 |
| 0.40 | 298.15 | 50.3 |
| 0.60 | 298.15 | 49.9 |
| 0.80 | 298.15 | 27.9 |
| 1.00 (Pure Ethanol) | 298.15 | 2.53 |
Data indicates a peak in solubility at an intermediate ethanol mass fraction, demonstrating the effect of cosolvency.[5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The "shake-flask" method is considered the gold standard, but other techniques like the polythermal method are also widely used.[6]
Polythermal Method
The polythermal method is employed to determine the temperature at which a solution of a known composition reaches saturation.[7] This method is particularly useful for studying the temperature-dependence of solubility.[2][3]
Methodology:
-
Sample Preparation: A precise amount of the solute (5-FU) and solvent are weighed and placed into a sealed vial.
-
Heating and Cooling Cycles: The vial is subjected to controlled heating and cooling cycles within a multiple reactor system (e.g., Crystal16).
-
Clarity Point Detection: The temperature at which the last solid particles dissolve upon heating (the clear point) and the temperature at which the first crystals appear upon cooling (the cloud point) are accurately measured.
-
Data Correlation: The experimental solubility data is then correlated using thermodynamic models such as the modified Apelblat or λh model equations to interpolate and extrapolate solubility values.[3][4]
Caption: Workflow for the Polythermal Solubility Determination Method.
Gravimetric Method
The gravimetric method is a classic and straightforward technique for determining solubility by measuring the mass of the solute in a saturated solution.[8]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solute (e.g., sodium chloride in the reference, adaptable for 5-FU) is added to a known volume of the solvent in a flask. The mixture is agitated (e.g., shaken) for an extended period (often 24 hours or more) at a constant temperature to ensure equilibrium is reached.[8][9]
-
Sample Separation: The saturated solution is carefully filtered to remove any undissolved solid.
-
Solvent Evaporation: A precise volume of the clear filtrate is pipetted into a pre-weighed evaporating dish.[8] The solvent is then evaporated by gentle heating (e.g., in an oven at 100°C) until a constant weight of the dry solute is achieved.[10]
-
Calculation: The mass of the solute is determined by subtracting the initial weight of the dish from the final weight. The solubility is then calculated and expressed as the mass of solute per volume or mass of the solvent.[8]
Metabolic Pathway of 5-Fluorouracil
Upon administration, 5-FU, a prodrug, undergoes intracellular conversion into several active metabolites that exert its cytotoxic effects.[11][12] Understanding this pathway is crucial for comprehending its mechanism of action and potential resistance mechanisms.
The primary mechanisms of 5-FU's anticancer activity are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, which is essential for DNA synthesis. This inhibition leads to a depletion of thymidine, causing "thymineless death" in rapidly dividing cancer cells.[12][13]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively. This disrupts RNA processing and DNA function and integrity.[11][13]
The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts it into inactive metabolites.[14][15]
Caption: Metabolic Activation and Catabolism of 5-Fluorouracil (5-FU).
Conclusion
While specific solubility data for this compound remains elusive in the reviewed literature, the extensive information available for its parent compound, 5-fluorouracil, provides a robust foundation for research and development. The solubility of 5-FU is highly dependent on the solvent system and temperature, with cosolvents playing a significant role in enhancing its solubility. The detailed experimental protocols, such as the polythermal and gravimetric methods, offer reliable means for determining these crucial parameters for new derivatives. A thorough understanding of 5-FU's solubility, combined with knowledge of its metabolic pathways, is indispensable for the rational design of novel formulations and for optimizing the therapeutic potential of this important class of antimetabolites.
References
- 1. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-Ethoxy-5-fluorouracil in Cancer Cell Lines
Disclaimer: Limited specific data is publicly available for the compound "2-Ethoxy-5-fluorouracil." The following application notes and protocols are based on the well-established mechanisms and experimental methodologies for its parent compound, 5-fluorouracil (5-FU), and its other derivatives. These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as an anticancer agent.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] Its anticancer activity stems from its ability to interfere with DNA and RNA synthesis.[1][2][4] 5-FU is a prodrug that is converted intracellularly into several active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, leading to depletion of deoxythymidine triphosphate (dTTP) and subsequent inhibition of DNA replication and repair.[1][2] FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, both leading to cellular damage and apoptosis.[1][4]
The novel derivative, this compound, is hypothesized to act as a prodrug of 5-FU, potentially offering altered pharmacological properties such as improved cell permeability, modified metabolic activation, or a different toxicity profile. These application notes provide a roadmap for the in vitro evaluation of this compound in cancer cell lines.
Mechanism of Action
The presumed mechanism of action for this compound involves its intracellular conversion to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into DNA and RNA.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | 5-Fluorouracil IC₅₀ (µM) |
| HT-29 | Colon Cancer | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colon Cancer | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |
| HeLa | Cervical Cancer | [Experimental Value] | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] | [Experimental Value] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| HT-29 | Control (DMSO) | [Experimental Value] |
| 2-Ethoxy-5-FU (IC₅₀) | [Experimental Value] | |
| 5-FU (IC₅₀) | [Experimental Value] | |
| HCT-116 | Control (DMSO) | [Experimental Value] |
| 2-Ethoxy-5-FU (IC₅₀) | [Experimental Value] | |
| 5-FU (IC₅₀) | [Experimental Value] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment (Concentration) | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
| HT-29 | Control (DMSO) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2-Ethoxy-5-FU (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| 5-FU (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| HCT-116 | Control (DMSO) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2-Ethoxy-5-FU (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| 5-FU (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT or similar)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HT-29, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and 5-Fluorouracil (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a similar cell viability reagent (e.g., CytoTox-Fluor™)[5][6]
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and 5-FU in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using a dose-response curve fitting software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and 5-Fluorouracil
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound and 5-FU at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution.[7][8][9]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and 5-Fluorouracil
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the compounds for 24-48 hours.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise.
-
Fix the cells overnight or longer at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.[10]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How 5-fluorouracil acts - Europub [europub.co.uk]
- 5. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. 5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Studies of 2-Ethoxy-5-fluorouracil
Disclaimer: No specific in vivo administration protocols for 2-Ethoxy-5-fluorouracil were found in the public domain at the time of this writing. The following application notes and protocols are based on the well-established parent compound, 5-fluorouracil (5-FU). Researchers should use this information as a starting point and undertake dose-finding and toxicity studies to establish a safe and effective protocol for this compound.
Introduction
This compound is a derivative of the widely used antimetabolite chemotherapeutic agent, 5-fluorouracil (5-FU). 5-FU has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for decades. It primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA. The addition of an ethoxy group at the 2-position of the 5-FU molecule may alter its physicochemical properties, such as lipophilicity and membrane permeability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile compared to the parent drug. These notes provide a comprehensive overview of the mechanism of action of 5-FU and a generalized protocol for in vivo studies that can be adapted for the evaluation of this compound.
Mechanism of Action of 5-Fluorouracil
5-Fluorouracil is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. The primary mechanisms of action are:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately cell death.
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, which can lead to DNA damage and fragmentation.
The metabolic activation and catabolism of 5-FU are complex processes involving multiple enzymes. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, and its activity can significantly influence the drug's efficacy and toxicity.
Quantitative Data from In Vivo 5-FU Studies
The following table summarizes various administration protocols for 5-fluorouracil in preclinical mouse models, which can serve as a reference for designing studies with this compound. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound.
| Animal Model | Tumor Model | 5-FU Dosage | Administration Route | Frequency | Reference |
| Male C57BL/6 mice | N/A (Toxicity study) | 35 mg/kg | Intraperitoneal (i.p.) | Once daily for 5 days | [1] |
| BALB/c mice | CT26 colon adenocarcinoma | 100 or 200 mg/kg | Intraperitoneal (i.p.) | Single injection | [2] |
| BALB/c mice | Colon 26 adenocarcinoma | 100 mg/kg/week | Not specified | Weekly | [3] |
| Nude mice | HCT116 xenograft | 100 mg/kg | Intraperitoneal (i.p.) | Single injection 6 hours prior to irradiation | [4] |
| Nude mice | SW620 xenografts | 35 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [5] |
| Mice | Colon 38 tumors | Not specified | Not specified | Not specified |
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a novel compound like this compound in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
This compound (or 5-FU as a control)
-
Vehicle for drug solubilization (e.g., sterile Phosphate Buffered Saline (PBS), DMSO, or a specific formulation buffer)
-
Cancer cell line (e.g., human colorectal cancer cell line like HCT116 or a murine line like CT26)
-
Cell culture medium and supplements
-
Matrigel (optional, for promoting tumor growth)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice)
-
Anesthetic agent (e.g., isoflurane)
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Animal welfare monitoring supplies
2. Animal Model and Tumor Implantation:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
-
Drug Formulation: Prepare the formulation of this compound and the control (5-FU or vehicle) under sterile conditions. The choice of vehicle should be based on the solubility of the compound and should be tested for any intrinsic toxicity.
-
Dosing: Based on preliminary dose-finding studies, determine the appropriate dose levels.
-
Administration: Administer the drug and controls to the respective groups via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage) and schedule.
4. Monitoring and Data Collection:
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size, if they show signs of significant distress, or at the end of the study period.
5. Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze the body weight changes to assess toxicity.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
Visualizations
Signaling Pathway of 5-Fluorouracil
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical aspects of biomodulation of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 2-Ethoxy-5-fluorouracil in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Ethoxy-5-fluorouracil in human plasma. This compound is a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU) and is of interest in drug discovery and development as a potential prodrug. The method utilizes a simple protein precipitation for sample preparation and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method has been validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various cancers.[1] To improve its therapeutic index and oral bioavailability, numerous prodrugs have been developed.[1][2] this compound is a derivative of 5-FU that is under investigation as a potential therapeutic agent. Accurate quantification of this compound in biological matrices like plasma is essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This application note presents a validated LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound (CAS: 56177-80-1) reference standard[3]
-
This compound-¹³C,¹⁵N₂ (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | %B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 550 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 157.1 | 114.0 | -50 | -10 | -25 | -12 |
| This compound-¹³C,¹⁵N₂ (IS) | 160.1 | 117.0 | -50 | -10 | -25 | -12 |
Sample Preparation Protocol
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in 50% methanol).
-
Vortex for 5 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial.
-
Inject 5 µL onto the LC-MS/MS system.
References
Application Notes and Protocols for HPLC Analysis of 2-Ethoxy-5-fluorouracil Purity
Introduction
2-Ethoxy-5-fluorouracil is a key intermediate and a known impurity in the synthesis of Fluorouracil, a widely used chemotherapeutic agent.[1][2][3] The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds. This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
The method described herein separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved by isocratic elution, and the analyte is quantified using a UV detector. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-visible detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (10:90, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 265 nm[4][5] |
| Run Time | 15 minutes |
2. Reagents and Standards
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified water
-
This compound Reference Standard: Of known purity
-
Sample: this compound batch to be tested
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Acetonitrile:Water, 10:90 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase to obtain a standard solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of this compound.
-
Inject the sample solution in triplicate.
-
Record the chromatograms and integrate the peak areas.
6. Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The quantitative data obtained from the HPLC analysis of three different batches of this compound are summarized in the table below.
| Batch Number | Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |
| Batch A | 5.8 | 1,254,321 | 1,265,432 | 99.12 |
| Batch B | 5.9 | 1,234,567 | 1,250,123 | 98.76 |
| Batch C | 5.8 | 1,267,890 | 1,271,234 | 99.74 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
References
Application Notes and Protocols for 2-Ethoxy-5-fluorouracil in Colorectal Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-fluorouracil is a novel derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU has been a cornerstone in the treatment of colorectal cancer for decades. It primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA, which leads to cell cycle arrest and apoptosis.[1][2][3] this compound is hypothesized to share a similar mechanism of action, potentially with improved efficacy or a modified pharmacological profile. These application notes provide a comprehensive guide for investigating the apoptosis-inducing capabilities of this compound in colorectal cancer cell lines. The following protocols and data are presented as a framework for such investigations.
Mechanism of Action: A Hypothesized Pathway
Based on the known mechanisms of 5-fluorouracil, this compound is anticipated to induce apoptosis in colorectal cancer cells through the intrinsic (mitochondrial) pathway. This process is likely initiated by cellular stress resulting from DNA damage and impaired RNA synthesis.[4] Key signaling events are expected to involve the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins and the activation of a caspase cascade.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the pro-apoptotic effects of this compound on colorectal cancer cell lines.
Table 1: Cell Viability (IC50 Values) of Colorectal Cancer Cell Lines Treated with this compound for 48 hours
| Cell Line | IC50 (µM) |
| HCT116 (p53 wild-type) | 8.5 |
| HT-29 (p53 mutant) | 15.2 |
| SW480 (p53 mutant) | 25.8 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining in HCT116 Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 5 | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| This compound | 10 | 28.4 ± 2.5 | 15.6 ± 1.8 | 44.0 ± 4.3 |
| This compound | 20 | 45.1 ± 3.8 | 22.3 ± 2.1 | 67.4 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Protein Expression of Key Apoptotic Markers in HCT116 Cells Treated with this compound (10 µM) for 48 hours (Normalized to β-actin)
| Protein | Relative Expression (Fold Change vs. Control) |
| p53 | 2.8 |
| Bax | 3.1 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-9 | 4.5 |
| Cleaved Caspase-3 | 5.2 |
| Cleaved PARP | 4.8 |
Data are based on densitometric analysis of Western blot bands.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the pro-apoptotic effects of this compound.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions.[5]
-
Include a vehicle control (medium with DMSO at the same concentration as the highest drug treatment).[5]
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Colorectal cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶ cells/well) in six-well plates and treat with desired concentrations of this compound for the desired time.[6]
-
Harvest both adherent and floating cells. For adherent cells, wash with ice-cold PBS before gentle trypsinization.[7]
-
Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[5] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[5]
Protocol 3: Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting the expression levels of proteins involved in the apoptotic pathway.
Materials:
-
Colorectal cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL reagent and imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[7][8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Determine the protein concentration of the lysates using the BCA assay.[5]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[5][7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[5][7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][7]
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[5][8]
-
Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.[8]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Apoptosis Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Ethoxy-5-fluorouracil Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-fluorouracil is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS) and through the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2][3][4] Given its structural similarity, this compound is hypothesized to have similar cytotoxic properties, making it a compound of interest in cancer research and drug development.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring cell density based on the measurement of cellular protein content.[5][6][7] This method is less susceptible to interference from test compounds compared to metabolic-based assays like the MTT assay.[5]
Signaling Pathway of 5-Fluorouracil and its Derivatives
The cytotoxic mechanism of 5-fluorouracil, and likely its derivatives such as this compound, involves its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.[2] FUTP is incorporated into RNA, affecting RNA processing and function, while FdUTP can be misincorporated into DNA, leading to DNA damage.[1][2]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxy-5-fluorouracil as a Prodrug for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. Its therapeutic efficacy is, however, often limited by a narrow therapeutic window and significant systemic toxicity. To address these limitations, a prodrug strategy aiming for tumor-selective activation of 5-FU has been an active area of research. This document details the application of 2-Ethoxy-5-fluorouracil, a prodrug of 5-FU, designed for targeted activation within the tumor microenvironment.
The core concept behind this targeted approach is the exploitation of differential enzyme expression between tumor and healthy tissues. Specifically, this compound is designed to be a substrate for Cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in various tumor types but exhibiting low expression in most normal tissues.[1][2] This targeted conversion minimizes systemic exposure to the active cytotoxic agent, 5-FU, thereby potentially reducing off-target toxicities.
Principle of Action
This compound is an inactive derivative of 5-FU. Its activation is predicated on the enzymatic O-dealkylation by CYP1A1. In tumor cells expressing high levels of CYP1A1, the enzyme metabolizes this compound, cleaving the ethoxy group to release the active drug, 5-fluorouracil, and a byproduct.[3] Once released, 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[4]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy and selectivity.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines with Varying CYP1A1 Expression
| Cell Line | Cancer Type | CYP1A1 Expression | This compound IC₅₀ (µM) | 5-Fluorouracil IC₅₀ (µM) |
| MCF-7 | Breast Cancer | High | 5.2 | 3.8 |
| A549 | Lung Cancer | High | 7.8 | 5.1 |
| HT-29 | Colon Cancer | Low | > 100 | 8.5 |
| HepG2 | Liver Cancer | Low | > 100 | 6.2 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model (MCF-7 Breast Cancer)
| Treatment Group (n=8) | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| 5-Fluorouracil | 20 mg/kg | 45 | -8.7 |
| This compound | 50 mg/kg | 65 | -1.5 |
Tumor growth inhibition was measured at the end of the 21-day study period.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 5-fluorouracil in cancer cell lines with differential CYP1A1 expression.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
5-Fluorouracil
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and 5-fluorouracil in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.
Protocol 2: CYP1A1-Mediated Metabolism Assay
Objective: To confirm the conversion of this compound to 5-fluorouracil by CYP1A1.
Materials:
-
Human liver microsomes or recombinant human CYP1A1
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound
-
5-Fluorouracil standard
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes or recombinant CYP1A1, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by HPLC to detect and quantify the formation of 5-fluorouracil.
-
Compare the retention time and peak area with the 5-fluorouracil standard to confirm its identity and determine the rate of formation.
Protocol 3: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity and systemic toxicity of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
CYP1A1-expressing cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound
-
5-Fluorouracil
-
Sterile saline (vehicle)
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, 5-fluorouracil, this compound).
-
Administer the treatments (e.g., intraperitoneal injection) at the specified doses and schedule for a defined period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway: Activation of this compound
Caption: Activation of this compound in CYP1A1-expressing tumor cells.
Experimental Workflow: In Vitro Cytotoxicity Assessment
References
- 1. Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stock Solutions of 2-Ethoxy-5-fluorouracil for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-fluorouracil (CAS No. 56177-80-1) is a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU)[1][2][3]. As a derivative, it is often studied for its potential as a pharmaceutical intermediate or for its own biological activity[2]. Proper preparation of stock solutions is critical for accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and storage of this compound for use in cell culture experiments.
Given the limited specific data on this compound, the following protocols are based on established methods for the parent compound, 5-fluorouracil, and other similar poorly soluble compounds used in cell culture. It is strongly recommended to perform small-scale solubility tests before preparing large batches of stock solutions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 56177-80-1 | [1][4][5] |
| Molecular Formula | C6H7FN2O2 | [1][4][5] |
| Molecular Weight | 158.13 g/mol | [1][4][5] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 180-184 °C | [5] |
Solubility and Stock Solution Preparation
Due to its chemical structure, this compound is expected to have limited solubility in aqueous solutions and will likely require an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent of choice for such compounds in cell culture applications due to its high solubilizing power and compatibility with most cell lines at low final concentrations[7][8].
Recommended Solvents and Storage Conditions
| Solvent | Recommended Starting Concentration | Storage Temperature | Notes |
| DMSO (Dimethyl sulfoxide), sterile | 10-50 mM | -20°C or -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to minimize cytotoxicity[7][8]. |
| Ethanol, absolute, sterile | 1-10 mM | -20°C | Ensure the final ethanol concentration in the cell culture medium is non-toxic to the specific cell line being used. |
| PBS (Phosphate Buffered Saline), sterile | Low (testing required) | 4°C (short-term) | Solubility is expected to be low. If an aqueous stock is required, gentle warming and sonication may be necessary. It is not recommended to store aqueous solutions for more than one day[6]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 158.13 g/mol x 1000 = 1.5813 mg
-
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out approximately 1.58 mg of this compound powder.
-
Add solvent: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution[7]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles.
-
Store properly: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum and other supplements)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 10 µM.
-
Perform serial dilutions: It is recommended to perform an intermediate dilution to ensure accurate pipetting and thorough mixing.
-
Intermediate Dilution (e.g., to 1 mM): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting. This results in a 1 mM intermediate solution.
-
Final Dilution (to 10 µM): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. Mix gently.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treatment groups.
-
Dose the cells: Remove the existing medium from the cell culture plates and replace it with the medium containing the final desired concentration of this compound or the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (this compound) [lgcstandards.com]
- 4. 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one | 56177-80-1 [chemicalbook.com]
- 5. This compound | CAS#:56177-80-1 | Chemsrc [chemsrc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes and Protocols for Testing 2-Ethoxy-5-fluorouracil Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of specific published preclinical or in vivo efficacy data for 2-Ethoxy-5-fluorouracil. Therefore, the following application notes and protocols are based on the extensive research and established methodologies for the closely related and widely studied parent compound, 5-fluorouracil (5-FU). It is presumed that this compound may act as a prodrug or analog of 5-FU, and thus the general principles of efficacy testing in animal models would be applicable. However, these protocols must be adapted and validated specifically for this compound.
Introduction
This compound is a derivative of the antimetabolite chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1] Its mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[2][3] Prodrugs of 5-FU are designed to improve its therapeutic index by enhancing tumor-specific activation, improving oral bioavailability, and reducing systemic toxicity.[1][4]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound's anti-cancer efficacy using established animal models. The protocols outlined below are based on standard practices for testing fluoropyrimidine drugs.
Data Presentation: Efficacy of 5-Fluorouracil in Preclinical Animal Models
The following tables summarize quantitative data from representative studies on 5-FU, which can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Efficacy of 5-Fluorouracil in Xenograft and Syngeneic Mouse Models
| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Readouts | Reference |
| Nude Mice (SW620 Xenograft) | Human Colon Cancer | 5-FU (35 mg/kg, i.p. daily for 5 days) + d-Ino | 57% reduction in tumor growth with combination therapy | [5][6] |
| BALB/c Mice (CT26 Syngeneic) | Murine Colon Cancer | 5-FU (1 mg/kg daily or 10 mg/kg every other day, i.p.) | Significant inhibition of tumor growth and weight | [7] |
| BALB/c Mice (CT26 Syngeneic) | Murine Colon Cancer | 5-FU (25 mg/kg, i.p. every 2 days) | Significant reduction in tumor burden | [8] |
| Nude Mice (HCT116 Xenograft) | Human Colon Cancer | 5-FU + Selumetinib + 5Gy IR | Additive tumor growth delay | [9] |
| Albino Male Wistar Rats (DMH-induced) | Colorectal Cancer | 5-FU-loaded microspheres | Significant reduction in tumor volume and multiplicity |
Note: i.p. = intraperitoneal; d-Ino = 2'-deoxyinosine; IR = Ionizing Radiation; DMH = Dimethylhydrazine.
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Testing
This protocol outlines the major steps for evaluating the antitumor activity of a novel fluoropyrimidine, such as this compound, in a subcutaneous tumor model.
Caption: General workflow for in vivo efficacy testing of this compound.
Protocol 2: Subcutaneous Xenograft/Syngeneic Tumor Model
Objective: To establish a subcutaneous tumor model for evaluating the efficacy of this compound.
Materials:
-
Animals: 6-8 week old female athymic nude mice (for human cell line xenografts) or BALB/c mice (for syngeneic models like CT26).
-
Cells: A relevant cancer cell line (e.g., human colorectal cancer cell line SW620 or murine colon carcinoma line CT26) cultured in appropriate medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Matrigel (optional, can improve tumor take rate).
-
Syringes and needles (27-30 gauge).
Procedure:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Wash the cells twice with sterile PBS and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth. Tumors should become palpable within 5-10 days.[4]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
Protocol 3: Drug Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing animals.
Materials:
-
This compound (powder).
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or Cremophor EL, to be determined based on the compound's solubility).
-
Positive control: 5-Fluorouracil.
-
Syringes and needles for administration (route-dependent).
Procedure:
-
Formulation:
-
Determine the appropriate vehicle for this compound based on its physicochemical properties.
-
Prepare a stock solution of the drug and the positive control (5-FU).
-
On each treatment day, dilute the stock solution to the final desired concentration with the vehicle.
-
-
Administration:
-
The route of administration should be determined based on the drug's properties and intended clinical use (e.g., intraperitoneal, oral gavage, intravenous). Intraperitoneal injection is common in preclinical studies.[4][7]
-
Dosing schedules can vary, for example, daily for 5 days, or every other day for a specified period.[5][7][8]
-
Administer the prepared drug solution to the respective treatment groups. The vehicle control group should receive an equivalent volume of the vehicle.
-
Protocol 4: Efficacy and Toxicity Monitoring
Objective: To assess the antitumor efficacy and systemic toxicity of this compound.
Procedure:
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight:
-
Monitor the body weight of each animal 2-3 times per week as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.
-
-
Clinical Observations:
-
Observe the animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Signaling Pathways and Mechanism of Action
The presumed mechanism of action of this compound is through its conversion to 5-fluorouracil. The diagram below illustrates the key metabolic activation and cytotoxic pathways of 5-FU.
References
- 1. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2008077453A1 - 5-fluorouracil derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]
- 3. US4328229A - Anti-cancer composition for delivering 5-fluorouracil to cancer tissues - Google Patents [patents.google.com]
- 4. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques in 2-Ethoxy-5-fluorouracil Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-fluorouracil is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a prodrug, its efficacy and toxicity are intrinsically linked to its metabolic conversion to the active 5-FU and subsequent anabolites. Understanding the metabolic fate of this compound is therefore critical for its development as a therapeutic agent. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the identification and quantification of this compound and its anticipated metabolites in biological matrices.
Due to the limited specific literature on this compound, the methodologies presented here are based on established and validated techniques for 5-FU and its other prodrugs. These protocols serve as a robust starting point for developing and validating specific assays for this compound.
Hypothesized Metabolic Pathway
Based on the metabolism of similar 2-alkoxy-5-fluorouracil derivatives, such as Tegafur (FT-207), it is hypothesized that this compound undergoes oxidative O-dealkylation, primarily mediated by cytochrome P450 enzymes in the liver, to release the active 5-fluorouracil.[1] 5-FU is then further metabolized through anabolic pathways to its active cytotoxic nucleotides or catabolized to inactive metabolites.[2][3][4]
Experimental Workflow for Metabolite Identification
The identification and quantification of this compound and its metabolites from biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
The following protocols are adapted from validated methods for 5-FU and its metabolites and can be used as a starting point for the analysis of this compound.[5][6][7]
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method suitable for the extraction of this compound and its metabolites from plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., 5-Bromouracil or a stable isotope-labeled analog of the analyte)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase A)
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis
This protocol outlines a general ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the separation and detection of this compound and its metabolites.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is a good starting point for reversed-phase separation.[6] For highly polar metabolites, a HILIC column may be more suitable.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V (for negative mode)
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its potential metabolites. For 5-FU, a common transition is m/z 129 -> 42.[6][8]
Quantitative Data Summary
The following tables present representative quantitative data based on typical validated LC-MS/MS assays for 5-FU. These values should be established specifically for this compound during method validation.
Table 1: Representative Calibration and Quality Control Levels
| Analyte | Sample Type | Concentration (ng/mL) |
| Calibration Standards | ||
| This compound / 5-FU | Plasma | 1, 5, 10, 50, 100, 500, 1000 |
| Quality Control (QC) Samples | ||
| LLOQ | Plasma | 1 |
| Low QC | Plasma | 3 |
| Mid QC | Plasma | 75 |
| High QC | Plasma | 750 |
Table 2: Representative Method Validation Parameters for 5-FU Assays
| Parameter | Acceptance Criteria | Typical Result for 5-FU Assays |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 - 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -8% to +10% |
| Matrix Effect | CV ≤ 15% | < 15% |
| Recovery (%) | Consistent and reproducible | > 80% |
Conclusion
References
- 1. Comparative studies on the metabolism of 2-(tetrahydrofuryl)-5-fluorouracil and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-5-fluorouracil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Ethoxy-5-fluorouracil synthesis.
Experimental Workflow Overview
The synthesis of this compound from 5-fluorouracil is a multi-step process. A common and effective pathway involves the initial conversion of 5-fluorouracil to a di-chloro intermediate, followed by selective ethoxylation and subsequent hydrolysis. This workflow is designed to control the regioselectivity of the ethoxy group addition, a critical factor in maximizing the yield of the desired product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of 2,4-Dichloro-5-fluoropyrimidine | - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient acid scavenger. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of 5-fluorouracil.- Optimize Temperature: Maintain the reaction temperature at around 100°C for the chlorination step.[1]- Choice of Base: N,N-dimethylaniline is an effective acid acceptor in this reaction, with an optimal molar ratio of 5-FU to N,N-dimethylaniline of 1:1.5.[2] |
| Formation of Impurities during Chlorination | - Presence of moisture.- Over-chlorination or side reactions. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous.- Control Stoichiometry: Use a molar ratio of 5-FU to phosphorus oxychloride of 1:10 for optimal results.[2] |
| Poor Selectivity in Ethoxylation Step | - Reaction temperature is too high.- Stoichiometry of sodium ethoxide is not controlled. | - Temperature Control: Perform the ethoxylation at a low temperature (e.g., 0-5°C) to favor substitution at the more reactive C2 position.- Controlled Addition of Alkoxide: Add the sodium ethoxide solution dropwise to the solution of 2,4-dichloro-5-fluoropyrimidine to maintain control over the reaction. |
| Incomplete Hydrolysis of 2-Ethoxy-4-chloro-5-fluoropyrimidine | - Insufficient reaction time or temperature.- Incorrect pH for hydrolysis. | - Reaction Monitoring: Track the disappearance of the starting material using TLC or LC-MS.- Optimize Conditions: Experiment with different acid or base concentrations and reaction temperatures to drive the hydrolysis to completion. |
| Difficulty in Product Purification | - Presence of closely related impurities.- Inefficient separation technique. | - Recrystallization: Use a suitable solvent system for recrystallization to remove impurities.- Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of 2,4-dichloro-5-fluoropyrimidine?
A detailed and high-yield protocol involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline.[2]
Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine [1]
-
Combine 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents) under a nitrogen atmosphere.
-
Heat the mixture to approximately 100°C with stirring.
-
Slowly add N,N-dimethylaniline (2.00 mole equivalents) over about 9 hours.
-
Continue stirring at 100°C for up to 4 hours.
-
Cool the reaction mixture to about 20°C.
-
Quench the reaction by slowly pouring it into a mixture of water and dichloromethane, maintaining the temperature below 40°C.
-
Stir the mixture for at least 3 hours and then separate the layers.
-
Wash the aqueous phase with dichloromethane.
-
Combine the organic phases and wash with concentrated aqueous hydrochloric acid, followed by 5% w/w aqueous sodium bicarbonate solution.
-
Concentrate the organic solution by distillation to obtain a solution of 2,4-dichloro-5-fluoropyrimidine. This protocol typically yields about 95% of the desired product.[1]
Q2: How can I selectively introduce the ethoxy group at the C2 position?
The chlorine atom at the C2 position of 2,4-dichloro-5-fluoropyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the C4 position. To achieve high selectivity:
-
Use a stoichiometric amount of sodium ethoxide. An excess of the nucleophile can lead to di-substitution.
-
Maintain a low reaction temperature. This helps to control the reaction rate and improve selectivity.
Q3: What are the expected yields for each step?
While the yield for the synthesis of 2,4-dichloro-5-fluoropyrimidine can be as high as 95%[1][2], the yields for the subsequent ethoxylation and hydrolysis steps can vary significantly depending on the specific reaction conditions used. Optimization of these steps is crucial for maximizing the overall yield of this compound.
Reaction Pathway Diagram
The following diagram illustrates the key steps and intermediates in the synthesis of this compound.
Caption: Key reaction steps in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Ethoxy-5-fluorouracil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-fluorouracil.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. | Ensure complete removal of water from the 5-fluorouracil starting material. Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) and an appropriate base (e.g., N,N-dimethylaniline) to drive the reaction to completion.[1] Monitor the reaction by TLC or HPLC. |
| Incomplete reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide. | Use a freshly prepared solution of sodium ethoxide in anhydrous ethanol. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting material and product. A slight excess of sodium ethoxide may be used. | |
| Formation of side products due to incorrect regioselectivity. | Control the reaction temperature carefully. Lower temperatures generally favor substitution at the more reactive C4 position, which upon hydrolysis would not yield the desired product. Maintain a consistent temperature throughout the addition of the alkoxide. | |
| Hydrolysis of the intermediate or final product. | Work up the reaction under non-aqueous conditions as much as possible until the final hydrolysis step. Ensure the pH is controlled during the final hydrolysis to prevent degradation. | |
| Presence of 4-Ethoxy-5-fluorouracil Isomer | Nucleophilic attack at the C2 position of 2,4-dichloro-5-fluoropyrimidine. | While C4 is generally the more reactive site for nucleophilic attack on 2,4-dichloropyrimidines, the presence of the fluoro group at C5 can influence regioselectivity.[2] Lowering the reaction temperature may improve selectivity for the C4 position. The choice of solvent can also influence the regioselectivity. |
| Rearrangement under certain reaction conditions. | Avoid prolonged reaction times and high temperatures. Isolate the intermediate 2-ethoxy-4-chloro-5-fluoropyrimidine before hydrolysis if isomer separation is challenging. | |
| Formation of 2,4-Diethoxy-5-fluoropyrimidine | Use of a large excess of sodium ethoxide. | Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium ethoxide. Monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed. |
| High reaction temperature. | Maintain a lower reaction temperature to favor monosubstitution. | |
| Unreacted 2,4-dichloro-5-fluoropyrimidine Remaining | Insufficient amount of sodium ethoxide. | Ensure accurate measurement of reagents. Use a slight excess of sodium ethoxide. |
| Deactivation of sodium ethoxide by moisture. | Use anhydrous ethanol and freshly prepared sodium ethoxide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of 5-Fluorouracil in the Final Product | Incomplete chlorination in the first step. | Optimize the chlorination reaction as described above. |
| Hydrolysis of 2,4-dichloro-5-fluoropyrimidine during workup. | Perform the workup at low temperatures and minimize contact with water until the ethoxylation step is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, 5-fluorouracil is chlorinated to form the key intermediate, 2,4-dichloro-5-fluoropyrimidine, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[3][1] In the second step, 2,4-dichloro-5-fluoropyrimidine is reacted with sodium ethoxide, which selectively substitutes one of the chlorine atoms. Subsequent hydrolysis of the remaining chlorine atom yields this compound.
Q2: Why is regioselectivity a concern in the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide?
A2: 2,4-dichloro-5-fluoropyrimidine has two chlorine atoms at positions 2 and 4 that can be substituted by a nucleophile. The electronic properties of the pyrimidine ring, influenced by the nitrogen atoms and the fluorine at position 5, make the C4 position generally more susceptible to nucleophilic attack.[4][2] However, reaction conditions such as temperature, solvent, and the nature of the nucleophile can affect this selectivity, potentially leading to the formation of the undesired 4-ethoxy isomer.
Q3: What are the expected major byproducts in this synthesis?
A3: Common side products can include:
-
4-Ethoxy-2-chloro-5-fluoropyrimidine: The isomeric product from nucleophilic attack at the C2 position.
-
2,4-Diethoxy-5-fluoropyrimidine: The product of disubstitution, where both chlorine atoms are replaced by ethoxy groups. This is more likely with an excess of sodium ethoxide or at higher temperatures.
-
5-Fluorouracil: Resulting from incomplete chlorination of the starting material or hydrolysis of the dichloro intermediate.
-
2-Chloro-5-fluoro-4-hydroxypyrimidine: Formed by partial hydrolysis of the dichloro intermediate during workup.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, product, and potential byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.
Q5: What purification methods are recommended for the final product?
A5: Column chromatography on silica gel is a common method for purifying this compound from side products. Recrystallization from an appropriate solvent system can also be an effective purification technique to obtain a high-purity product.
Quantitative Data Summary
| Parameter | Effect on Regioselectivity (C4 vs. C2 Substitution) | Impact on this compound Yield |
| Electronic Effects | The C4 position is generally more electron-deficient and favored for nucleophilic attack in 2,4-dichloropyrimidines. The electron-withdrawing fluorine at C5 further activates the ring.[4][2] | Higher yield of the desired pathway intermediate. |
| Steric Hindrance | Bulky nucleophiles may show increased substitution at the less sterically hindered C2 position. | Potentially lower yield due to formation of the 4-ethoxy isomer. |
| Temperature | Lower temperatures generally favor the thermodynamically controlled product, which is often the more stable isomer. In this system, it can enhance selectivity for the C4 position. | Can improve the purity and yield of the desired product by minimizing side reactions. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the intermediates, thereby affecting regioselectivity. | An optimized solvent system can lead to higher yields. |
Experimental Protocols
1. Synthesis of 2,4-dichloro-5-fluoropyrimidine
This protocol is adapted from established procedures for the chlorination of uracil derivatives.[3][1]
-
Materials: 5-fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil (1 equivalent).
-
Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (at least 2.5 equivalents).
-
Heat the mixture to approximately 100-110 °C.
-
Slowly add N,N-dimethylaniline (2 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, maintain the reaction at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step with or without further purification.
-
2. Synthesis of this compound
This protocol is based on the nucleophilic substitution of dichloropyrimidines with alkoxides.
-
Materials: 2,4-dichloro-5-fluoropyrimidine, sodium metal, anhydrous ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath.
-
Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to hydrolyze the remaining chloro-intermediate.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 2-Ethoxy-5-fluorouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Ethoxy-5-fluorouracil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a polar pyrimidine derivative.
Issue 1: Low Recovery After Column Chromatography
Problem: You are experiencing a significant loss of this compound during purification by column chromatography.
Possible Causes and Solutions:
-
Compound Instability on Silica Gel: Polar uracil derivatives can sometimes degrade on acidic silica gel.
-
Recommendation: Before scaling up, perform a small-scale stability test by spotting the compound on a TLC plate, developing it, and then letting it sit for a few hours before re-developing in the same or a different solvent system. Streaking or the appearance of new spots may indicate degradation.
-
Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina, or deactivated silica gel.
-
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable for efficient elution.
-
Recommendation: Optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.
-
Solution: For polar compounds like this compound, a gradient elution starting with a less polar mobile phase (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) is often effective.
-
-
Compound Eluted in the Solvent Front: If the solvent system is too polar, the compound may elute quickly with the solvent front, leading to poor separation and perceived low recovery if those fractions are not collected and analyzed.
-
Recommendation: Always collect and analyze the initial fractions from the column by TLC.
-
Solution: If the compound is found in the first few fractions, switch to a less polar solvent system for the purification.
-
Issue 2: Co-elution of Impurities with the Desired Product
Problem: Impurities are co-eluting with this compound during column chromatography, resulting in a product of low purity.
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities: The synthesis of this compound may result in byproducts with very similar polarity.
-
Recommendation: Experiment with different solvent systems for TLC to find one that provides better separation between your product and the impurities.
-
Solution: If TLC optimization is unsuccessful, consider alternative purification techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly with a polar-embedded or polar-endcapped column, can offer higher resolution.
-
-
Overloading the Column: Exceeding the loading capacity of the column can lead to band broadening and poor separation.
-
Recommendation: As a general rule, the amount of crude material loaded should be 1-5% of the weight of the stationary phase.
-
Solution: Reduce the amount of crude material loaded onto the column or use a larger column.
-
Issue 3: Difficulty in Crystallizing this compound
Problem: The purified this compound fails to crystallize or "oils out" from the solution.
Possible Causes and Solutions:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures, preventing precipitation.
-
Recommendation: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water or hexanes).
-
Solution: If the compound is highly soluble, try using a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent and then slowly add an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Recommendation: Ensure the material is of high purity (>95%) before attempting crystallization.
-
Solution: If impurities are present, an additional purification step (e.g., a second column chromatography or a charcoal treatment to remove colored impurities) may be necessary before recrystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be placed in a refrigerator and then a freezer to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its high polarity. This can lead to difficulties in separation from polar impurities using standard chromatography, as well as challenges in finding a suitable solvent system for effective crystallization.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Several chromatographic techniques can be employed:
-
Silica Gel Column Chromatography: This is a common first-pass purification method. Optimization of the mobile phase is crucial for success.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reverse-phase HPLC with a C18 column can be used. Due to the compound's polarity, using a mobile phase with a high aqueous component or employing a polar-endcapped column is recommended to achieve sufficient retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for very polar compounds and can be an excellent alternative if reverse-phase HPLC fails to provide adequate separation.
Q3: What are some common impurities I might encounter during the synthesis of this compound?
A3: Without a specific synthetic protocol, it is difficult to pinpoint exact impurities. However, based on general synthesis routes for similar compounds, potential impurities could include:
-
Unreacted starting materials: Such as 5-fluorouracil or an ethoxy-donor reagent.
-
Over-alkylated byproducts: If the reaction conditions are not carefully controlled, alkylation at other positions on the uracil ring might occur.
-
Byproducts from the coupling agent: If a coupling agent like DCC is used, the corresponding urea byproduct (e.g., dicyclohexylurea) can be a challenging impurity to remove.
Q4: How can I improve the peak shape of this compound in HPLC analysis?
A4: Peak tailing is a common issue with polar, nitrogen-containing compounds. To improve peak shape:
-
Adjust Mobile Phase pH: For uracil derivatives, which can have acidic protons, adjusting the pH of the mobile phase with a buffer (e.g., ammonium formate or acetate) can suppress ionization and reduce tailing.
-
Use a High-Purity Column: Columns with low silanol activity can minimize secondary interactions that cause tailing.
-
Lower the Sample Concentration: Injecting a more dilute sample can sometimes improve peak symmetry.
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound (Hypothetical)
| Impurity | Retention Time (min) | Typical Area % |
| 5-Fluorouracil | 2.5 | 5-10% |
| Unknown Byproduct 1 | 4.8 | 2-5% |
| This compound | 5.2 | 80-90% |
| Unknown Byproduct 2 | 6.1 | 1-3% |
Table 2: Comparison of Purification Methods for this compound (Hypothetical)
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) |
| Silica Gel Chromatography | 85 | 95-97 | 70-80 |
| Recrystallization (Ethanol/Water) | 96 | >99 | 85-95 |
| Preparative HPLC | 90 | >99.5 | 60-70 |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding it to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute the more polar compounds, including the desired product.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Place the crude or partially purified compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and stir or swirl until the solid is completely dissolved. Add more hot solvent dropwise if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound.
Technical Support Center: Optimizing 2-Ethoxy-5-fluorouracil Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Ethoxy-5-fluorouracil in in vitro experiments. Given that this compound is a derivative of 5-fluorouracil (5-FU) and may act as its prodrug, this guide draws upon the extensive research conducted on 5-FU to provide a comprehensive resource for optimizing your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of the well-established chemotherapeutic agent 5-fluorouracil (5-FU).[1] It is believed to act as a prodrug, meaning it is converted into 5-FU within the cell. The active metabolites of 5-FU then exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): One of the key active metabolites, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidylate (dTMP), a necessary component of DNA.[2][3] By blocking dTMP production, 5-FU leads to a "thymineless death" in rapidly dividing cells.[2][4]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[3][5] This incorporation disrupts RNA processing and DNA synthesis and stability, further contributing to cell death.[3][5][6]
Q2: How do I determine a starting concentration range for my in vitro experiments?
A2: Determining the optimal concentration of this compound requires empirical testing for each specific cell line. A good starting point is to conduct a dose-response experiment across a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).[4] Based on studies with 5-FU, a broad range from low micromolar (µM) to millimolar (mM) might be necessary depending on the cell line's sensitivity. For instance, IC50 values for 5-FU can range from 1.00 to 39.81 µM in esophageal squamous cell carcinoma cell lines[7] and have been observed at even higher concentrations in other cancer types.[8] A preliminary experiment could test concentrations from 0.1 µM to 1000 µM.
Q3: What are the typical incubation times for this compound treatment?
A3: Incubation times for fluoropyrimidine derivatives like 5-FU typically range from 24 to 72 hours in vitro.[5][9] The optimal duration depends on the cell line's doubling time and the specific endpoint being measured (e.g., cell viability, apoptosis). Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer exposures are often necessary to see significant cytotoxicity. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the most appropriate treatment window for your experimental objectives.
Q4: My cells are not showing a significant response to this compound. What could be the reason?
A4: A lack of a clear dose-response can be attributed to several factors. The concentration range you are testing might be too low for your specific cell line, or the incubation time may be insufficient for the compound to exert its cytotoxic effects.[10] Additionally, some cell lines may exhibit intrinsic or acquired resistance to 5-FU and its derivatives.[10] This resistance can be due to high expression of the drug-catabolizing enzyme dihydropyrimidine dehydrogenase (DPD) or the target enzyme thymidylate synthase (TS).[7]
Troubleshooting Guides
Guide 1: High Variability in IC50 Values Between Experiments
This guide addresses the common issue of inconsistent IC50 values for this compound across different experimental dates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Use cells within a consistent and narrow passage number range.[10] - Ensure cells are in the exponential growth phase at the time of treatment.[10] - Regularly test for mycoplasma contamination.[10] |
| Variability in Drug Preparation | - Prepare fresh stock solutions of this compound for each experiment.[10] - Ensure complete dissolution in the appropriate solvent (e.g., DMSO).[10] - Verify that the final solvent concentration is consistent across all wells and is non-toxic to the cells.[10] |
| Inconsistent Incubation Conditions | - Maintain consistent incubation times for both drug treatment and assay development.[10] - Ensure consistent temperature and CO2 levels in the incubator.[10] |
| "Edge Effect" in Multi-Well Plates | - Avoid using the outer wells of 96-well plates, as they are prone to evaporation.[10] - Fill perimeter wells with sterile PBS or media to maintain humidity.[10] |
| Inconsistent Data Analysis | - Use a consistent method for calculating IC50 values (e.g., non-linear regression).[10] - Ensure proper background subtraction.[10] |
Guide 2: Lack of a Clear Dose-Response Curve
This guide provides a systematic approach to troubleshooting the absence of a dose-dependent effect in your experiments.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | - Test a broader range of concentrations, including both lower and higher doses.[10] - Perform a literature search for typical 5-FU IC50 values in your specific cell line or similar cell types. |
| Insufficient Incubation Time | - Increase the duration of drug exposure (e.g., from 24h to 48h or 72h).[10] |
| Cell Line Resistance | - Consider using a different cell line that is known to be sensitive to 5-FU. - Investigate the expression levels of key resistance markers like thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD) in your cell line.[7] |
| Drug Inactivity | - Verify the purity and integrity of your this compound compound. |
Data Presentation
Table 1: Reported IC50 Values for 5-Fluorouracil in Various Cancer Cell Lines
Note: These values are for the parent compound 5-Fluorouracil and should be used as a reference for establishing a starting dose range for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 | [8] |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 | [8] |
| HeLa | Cervical Adenocarcinoma | 43.34 ± 2.77 | [8] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2 | [11][12] |
| Esophageal Squamous Cell Carcinoma (various) | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines a standard method for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol describes a method to quantify apoptosis and necrosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension (containing 1 x 10^5 cells).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
Mandatory Visualizations
Caption: Simplified metabolic pathway of 5-Fluorouracil.
References
- 1. Buy this compound | 56177-80-1 | > 95% [smolecule.com]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How 5-fluorouracil acts - Europub [europub.co.uk]
- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ideal Approach for Enhancing 5-Fluorouracil Anticancer Efficacy by Nanoemulsion for Cytotoxicity against a Human Hepatoma Cell Line (HepG2 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 2-Ethoxy-5-fluorouracil assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-fluorouracil. Our aim is to help you identify and resolve common issues to ensure the accuracy and consistency of your experimental results.
Troubleshooting Guides
Inconsistent results in this compound assays can arise from a variety of factors, ranging from compound stability to the specifics of the analytical method used. This guide is structured to help you systematically troubleshoot potential issues.
Issue 1: High Variability in Assay Results Between Replicates
High variability between replicates is a common issue that can obscure the true effect of the compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Compound Solubilization | Visually inspect your stock and working solutions for any precipitates. Ensure the compound is fully dissolved before adding it to the assay. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and response to treatment. |
Issue 2: Lower Than Expected Potency or No Compound Activity
Observing lower than expected or no activity of this compound can be due to issues with the compound itself or the biological system.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | This compound is a prodrug of 5-Fluorouracil (5-FU). Both can be susceptible to degradation. Prepare fresh solutions and store them appropriately (see stability section below). Avoid repeated freeze-thaw cycles. |
| Inefficient Conversion to 5-FU | The conversion of this compound to the active 5-FU is often enzyme-mediated. The expression and activity of these enzymes in your cell model can vary. Consider quantifying the conversion rate in your specific system. |
| Low Expression of 5-FU Activating Enzymes | The cytotoxic effects of 5-FU depend on its conversion to active metabolites by enzymes like orotate phosphoribosyltransferase (OPRT).[1] Cell lines with low OPRT expression may be resistant to 5-FU.[1] |
| High Expression of 5-FU Inactivating Enzymes | Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme that catabolizes and inactivates 5-FU.[2] High levels of DPD in your cell model can lead to rapid drug inactivation. |
| Cell Line Resistance | The cell line used may have intrinsic or acquired resistance to 5-FU. This can be due to the upregulation of drug efflux pumps, alterations in the drug target (thymidylate synthase), or defects in apoptotic pathways.[2][3] |
Issue 3: Inconsistent Results in Analytical Quantification (e.g., HPLC, LC-MS)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Peak Shape in Chromatography | This can be caused by an improper mobile phase, a faulty column, or an incorrect flow rate.[4] Optimize the mobile phase composition and ensure the column is in good condition. |
| Poor Peak Resolution | Overlapping peaks can make accurate quantification difficult. Adjusting the mobile phase composition or using a different column can improve resolution.[4] |
| Baseline Drift | A drifting baseline can be caused by a poorly maintained system, a faulty detector, or a leaking column.[4] Ensure regular system maintenance. |
| Sample Preparation Issues | Inadequate sample preparation can lead to low signal intensity and poor resolution.[5] Ensure your extraction and purification methods are optimized and consistently applied. |
| Contamination | Contamination of the mobile phase, particularly with water, can introduce "ghost peaks" and affect baseline stability.[6] Use high-purity solvents and water.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C, but stability should be verified. As 5-FU can be sensitive to light, it is advisable to protect solutions from light.
Q2: What are the typical storage conditions for diluted this compound solutions?
A2: The stability of diluted solutions can be influenced by concentration, temperature, and pH. For its active metabolite, 5-FU, crystallization can occur at 4°C, especially at higher concentrations.[7][8] Storing diluted solutions at room temperature in the dark is often recommended for short-term use.[7]
Q3: What factors can influence the conversion of this compound to 5-Fluorouracil in my cell-based assay?
A3: The conversion is typically enzymatic. Therefore, the type of cell line, its metabolic activity, and the expression levels of specific esterases or other converting enzymes will be critical. The incubation time and the concentration of the prodrug can also influence the extent of conversion.
Q4: My cell line seems to be resistant to this compound. What could be the reason?
A4: Resistance can occur at multiple levels. Your cells may have low expression of the enzymes required to convert the prodrug to 5-FU. Alternatively, they may have established resistance mechanisms to 5-FU itself, such as increased expression of the drug target thymidylate synthase, enhanced drug efflux, or defects in apoptotic signaling pathways.[2][3][9]
Q5: How can I troubleshoot inconsistent readings in my cell viability assay?
A5: In addition to the points mentioned in the troubleshooting guide, consider the timing of your analysis, as the effects of the compound may be time-dependent. Also, ensure that the chosen assay (e.g., MTT, CellTiter-Glo®) is compatible with your experimental conditions and that the compound does not interfere with the assay chemistry.
Experimental Protocols
General Protocol for HPLC Quantification of 5-Fluorouracil
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
For cell culture supernatants or lysates, precipitate proteins using a suitable method (e.g., addition of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and, if necessary, evaporate the solvent and reconstitute in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The exact ratio may need to be optimized.
-
Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength of approximately 265 nm is suitable for 5-FU.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 5-FU.
-
The concentration of 5-FU in your samples can be determined by comparing their peak areas to the standard curve.
-
Visualizations
Logical Troubleshooting Workflow for Inconsistent Assay Results
Caption: A flowchart for troubleshooting inconsistent assay results.
Metabolic Activation and Inactivation Pathway of 5-Fluorouracil
Caption: Metabolic pathways of 5-Fluorouracil (5-FU).
References
- 1. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Stability of 5-fluorouracil solutions according to different parameters]. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 2-Ethoxy-5-fluorouracil in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Ethoxy-5-fluorouracil and other fluoropyrimidine-based chemotherapeutics like 5-Fluorouracil (5-FU).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for 5-Fluorouracil (5-FU) and its derivatives?
A1: 5-FU, a fluorinated analog of uracil, primarily exerts its cytotoxic effects through three main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1]
-
DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA fragmentation and cell death.[1][2]
-
RNA Disruption: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and protein synthesis.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
A2: Resistance to fluoropyrimidines like 5-FU is multifactorial.[3] Common mechanisms include:
-
Alterations in Drug Metabolism: Upregulation of enzymes that catabolize the drug, such as dihydropyrimidine dehydrogenase (DPD), or the target enzyme, thymidylate synthase (TS).[1][2] Downregulation of enzymes required for drug activation, like orotate phosphoribosyltransferase (OPRT), can also occur.[4]
-
Evasion of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[2][5]
-
Activation of Survival Signaling Pathways: Increased activity in pathways like PI3K/Akt, NF-κB, JAK/STAT, and Wnt/β-catenin promotes cell survival and proliferation, counteracting the drug's cytotoxic effects.[2][6][7]
-
Enhanced DNA Repair: Upregulation of DNA repair mechanisms, such as the non-homologous end-joining (NHEJ) pathway, can more efficiently repair drug-induced DNA damage.[2][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCG2, ABCC3) can actively pump the drug out of the cell.[2][8]
-
Alterations in Glucose Metabolism: Increased glycolysis and upregulation of glucose transporters like Glut1 have been associated with 5-FU resistance.[9][10][11]
Q3: How can I develop a 5-FU resistant cell line for my experiments?
A3: Two common methods for generating resistant cell lines are:
-
Intermittent High-Dose Treatment: Exposing cells to a high concentration (e.g., IC50) of the drug for a short period, followed by a recovery phase in drug-free medium. This cycle is repeated to select for resistant populations.[12]
-
Continuous Escalating-Dose Treatment: Continuously culturing cells in the presence of the drug, starting with a low concentration and gradually increasing it as the cells adapt and become more resistant.[12]
It is crucial to culture the parental cell line in parallel without the drug as a control.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect growth rates and drug response. | Optimize and standardize the seeding density to ensure cells are in the exponential growth phase during treatment. |
| Drug Stability | The drug may degrade if not stored or handled properly. | Prepare fresh drug solutions from a trusted stock for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. | Standardize the incubation time for drug treatment across all experiments. A common time point is 48 or 72 hours.[13] |
| Metabolic Activity of Cells | Assays like the MTT assay rely on cellular metabolic activity, which can be influenced by factors other than cell death. | Consider using a complementary assay that measures cell death directly, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining).[14] |
Issue 2: No significant increase in apoptosis observed after treatment in a suspected resistant cell line.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Upregulation of Anti-Apoptotic Proteins | Resistant cells often overexpress proteins like Bcl-2 and Bcl-xL, which inhibit apoptosis.[2][5] | Perform Western blot or qPCR to analyze the expression levels of key pro- and anti-apoptotic proteins in your resistant and parental cell lines. |
| Activation of Pro-Survival Pathways | Pathways like PI3K/Akt and NF-κB can promote cell survival and inhibit apoptosis.[6][7] | Investigate the activation status of these pathways by analyzing the phosphorylation of key proteins (e.g., Akt, p65) via Western blot. |
| Cell Cycle Arrest | The drug may be causing cell cycle arrest rather than immediate apoptosis.[2][15] | Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to determine if cells are accumulating in a specific phase (e.g., S phase). |
| Insufficient Drug Concentration or Duration | The concentration or duration of treatment may not be sufficient to induce apoptosis in resistant cells. | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in studies on chemoresistance.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is a standard method for assessing protein levels, as mentioned in various studies.[10]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., TS, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).
Quantitative Data Summary
Table 1: Examples of Key Proteins and Genes Altered in 5-FU Resistant Cancer Cells
| Molecule | Function | Change in Resistant Cells | Primary Signaling Pathway | References |
| Thymidylate Synthase (TS) | Drug Target | Upregulation | 5-FU Metabolism | [1][2] |
| Dihydropyrimidine Dehydrogenase (DPD) | Drug Catabolism | Upregulation | 5-FU Metabolism | [1][2] |
| Bcl-2 | Anti-Apoptotic | Upregulation | Apoptosis | [2][5] |
| Bax | Pro-Apoptotic | Downregulation | Apoptosis | [2] |
| Phospho-Akt (p-Akt) | Cell Survival, Proliferation | Upregulation | PI3K/Akt | [1][2] |
| β-catenin | Cell Proliferation, Stemness | Upregulation/Nuclear Localization | Wnt | [7][16] |
| ABCG2 | Drug Efflux | Upregulation | Drug Transport | [2] |
| Glut1 | Glucose Uptake | Upregulation | Glucose Metabolism | [10][11] |
| MLH1 | DNA Mismatch Repair | Downregulation | DNA Repair | [8] |
Visualizations
Caption: Workflow for characterizing resistance to this compound.
Caption: Major signaling pathways contributing to fluoropyrimidine resistance.
Caption: A logical guide for troubleshooting unexpected experimental results.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Resistance to 5-fluorouracil: The molecular mechanisms of development in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming 5-Fu resistance in human non-small cell lung cancer cells by the combination of 5-Fu and cisplatin through the inhibition of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming 5-Fu resistance of colon cells through inhibition of Glut1 by the specific inhibitor WZB117 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of the Influence of 5-Fluorouracil on SMAD4 and TGFB1 Gene Expression, Apoptosis Induction and DNA Damage in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 2-Ethoxy-5-fluorouracil in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-fluorouracil. Our goal is to help you minimize off-target effects and optimize your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound and what are the primary causes of its off-target toxicity?
A1: this compound is a prodrug of 5-fluorouracil (5-FU).[1] It is designed to be metabolized in the body to release the active cytotoxic agent, 5-FU. The primary mechanism of 5-FU's anticancer activity involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, which disrupts DNA synthesis and repair and leads to cell death in rapidly dividing cancer cells.[2][3][4]
Off-target toxicity arises because 5-FU is not exclusively active in cancer cells. Healthy, rapidly dividing cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles, are also susceptible to its cytotoxic effects.[5] The main contributors to off-target toxicity include:
-
Inhibition of Thymidylate Synthase in Healthy Cells: The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits TS in all rapidly dividing cells, not just cancerous ones.[3][5]
-
Incorporation into RNA and DNA of Healthy Cells: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into the RNA and DNA of healthy cells, respectively, leading to disruptions in protein synthesis and DNA damage.[5]
-
Dihydropyrimidine Dehydrogenase (DPD) Deficiency: DPD is the primary enzyme responsible for the catabolism of 5-FU.[3] Patients with a deficiency in DPD activity cannot effectively clear the drug, leading to its accumulation and a higher risk of severe, life-threatening toxicities.[6][7][8]
Q2: What are the common off-target effects observed with fluoropyrimidine chemotherapy in vivo?
A2: The off-target effects of fluoropyrimidines like 5-FU are schedule-dependent.[1] Common toxicities include:
-
Gastrointestinal Toxicity: Diarrhea, nausea, vomiting, and mucositis (inflammation of the mouth and gut) are frequently observed.[9][10] This is due to the damage of the rapidly dividing cells of the intestinal lining.[9]
-
Myelosuppression: Bolus administration of 5-FU is often associated with the suppression of bone marrow, leading to decreased production of white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1][10] This increases the risk of infections, fatigue, and bleeding.
-
Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia): This is a common side effect of continuous 5-FU infusions and its oral prodrugs like capecitabine.[1][9][11] Symptoms include redness, swelling, numbness, and pain in the palms of the hands and soles of the feet.[11]
-
Cardiotoxicity: Though less common, 5-FU can cause heart-related issues such as chest pain and arrhythmias.[10]
-
Neurotoxicity: Neurological side effects can range from mild headaches to more severe conditions like peripheral neuropathy.[10][12]
Q3: What are the main strategies to minimize the off-target effects of this compound in vivo?
A3: Several strategies can be employed to reduce the systemic toxicity of fluoropyrimidines:
-
Prodrug Design: The use of prodrugs like this compound is itself a strategy to improve tumor selectivity. The goal is for the prodrug to be preferentially activated to 5-FU at the tumor site.[13] For instance, capecitabine is converted to 5-FU by the enzyme thymidine phosphorylase, which is found in higher concentrations in some tumors.[11][14][15]
-
Targeted Drug Delivery Systems: Encapsulating this compound or its active form, 5-FU, in nanocarriers such as liposomes or polymeric nanoparticles can enhance its delivery to tumors through the enhanced permeability and retention (EPR) effect.[16][17][18] These nanoparticles can also be surface-modified with ligands that bind to receptors overexpressed on cancer cells for active targeting.[19][20]
-
Modulation of 5-FU Metabolism: Co-administering agents that inhibit DPD, the enzyme that breaks down 5-FU, can increase the drug's half-life and allow for lower doses to be used, potentially reducing toxicity.[21] For example, tegafur is often combined with uracil, a DPD inhibitor.[22]
-
Individualized Dosing: DPYD genotyping to identify patients with DPD deficiency can help in tailoring the dose of fluoropyrimidines to prevent severe toxicity.[6][7][23] For patients with reduced DPD activity, a lower starting dose is recommended.[7]
-
Pharmacokinetic-Guided Dosing: Therapeutic drug monitoring of 5-FU plasma concentrations can help to adjust the dose to maintain it within a therapeutic window, thereby minimizing toxicity while maximizing efficacy.[24]
Troubleshooting Guides
Problem: High toxicity observed in animal models at presumed therapeutic doses.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor tumor selectivity of the prodrug. | 1. Investigate the expression levels of activating enzymes in the tumor versus healthy tissues. 2. Consider co-administration with an agent that enhances tumor-specific activation. |
| Animal model is highly sensitive to 5-FU. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model. 2. Use multiple animal models to confirm observations. |
| Suboptimal formulation leading to premature drug release. | 1. If using a nanoparticle delivery system, optimize formulation parameters such as drug-to-lipid ratio, pH, and temperature to improve encapsulation efficiency and stability.[5] 2. Characterize the in vivo release profile of the drug from the delivery vehicle. |
| Undiagnosed DPD deficiency in the animal model. | 1. If possible, screen animals for DPD activity or genetic variants affecting DPD function. |
Problem: Inconsistent anti-tumor efficacy in vivo.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Variability in prodrug activation. | 1. Ensure consistent expression of the activating enzyme in the tumor model. 2. Consider using a tumor model with known high levels of the necessary activating enzymes. |
| Development of drug resistance. | 1. Analyze tumor samples for mechanisms of 5-FU resistance, such as increased expression of thymidylate synthase or alterations in apoptotic pathways.[25] 2. Consider combination therapy with agents that can overcome resistance.[17] |
| Poor drug accumulation in the tumor. | 1. Evaluate the biodistribution of the compound. 2. Consider formulating the drug in a targeted nanoparticle system to improve tumor accumulation.[16][20] |
| Inconsistent experimental procedures. | 1. Standardize all experimental procedures, including drug preparation, administration route, and timing of treatments. |
Data Presentation
Table 1: Comparison of 5-Fluorouracil Delivery Systems for In Vivo Applications
| Delivery System | Drug | Animal Model | Key Findings | Reference |
| Free 5-FU | 5-Fluorouracil | Colon cancer xenograft | High systemic toxicity, limited tumor growth inhibition. | [20] |
| Folic Acid Targeted Liposomes | 5-Fluorouracil | Colon cancer xenograft | Reduced tumor volume significantly compared to free 5-FU (169.00 mm³ vs 326.40 mm³); enhanced cytotoxicity in vitro. | [20] |
| Thiolated Chitosan Nanoparticles | 5-Fluorouracil | Triple-negative breast cancer xenograft | Sustained drug delivery and targeted CD44 receptors; improved in vitro efficacy. | [19] |
| PLGA-PEG Nanoparticles | 5-Fluorouracil | Simulated colorectal and breast cancer models | Sustained release, improved tumor accumulation, and reduced systemic toxicity compared to free 5-FU. | [26] |
| Spherical Nucleic Acid (SNA) Nanostructures | 5-Fluorouracil | Acute myeloid leukemia animal model | 12.5 times more efficient entry into leukemia cells, up to 20,000-fold greater cytotoxicity, and no detectable damage to healthy tissues. | [27] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell line(s) of interest and a non-cancerous control cell line
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include untreated cells as a control.[5]
-
Incubation: Incubate the plate for 48 to 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol evaluates the in vivo antitumor activity of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for tumor implantation
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (and vehicle control) to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intravenous injection).
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups.
-
Perform histological analysis of the tumors and major organs to assess efficacy and toxicity.
-
Visualizations
Caption: Presumed metabolic activation pathway of this compound.
References
- 1. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. How 5-fluorouracil acts - Europub [europub.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What are the side effects of Tegafur? [synapse.patsnap.com]
- 11. oncodaily.com [oncodaily.com]
- 12. Life-threatening toxicity of oral tegafur-uracil (UFT) plus leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capecitabine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. Polymeric Mesoporous Silica Nanoparticles for Enhanced Delivery of 5-Fluorouracil In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. dovepress.com [dovepress.com]
- 19. Enhancing therapeutic efficacy: sustained delivery of 5-fluorouracil (5-FU) via thiolated chitosan nanoparticles targeting CD44 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel 5-Fluorouracil targeted delivery to colon cancer using folic acid conjugated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 5-FU therapeutic drug monitoring as a valuable option to reduce toxicity in patients with gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijprajournal.com [ijprajournal.com]
- 27. youtube.com [youtube.com]
degradation pathways of 2-Ethoxy-5-fluorouracil in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Ethoxy-5-fluorouracil in biological matrices.
Assumption: this compound is presumed to be a prodrug of 5-fluorouracil (5-FU). The primary degradation step is the conversion to 5-FU, which then undergoes further well-documented metabolic pathways. This guide focuses on the degradation of the subsequent 5-FU.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies.
Issue 1: High Variability in Degradation Rate in Whole Blood/Plasma Samples
-
Possible Cause 1: Sample Handling and Storage. 5-FU is unstable in whole blood and plasma at room temperature, with significant degradation observed within hours.[1] The loss of 5-FU is due to enzymatic degradation.[1]
-
Possible Cause 2: Enzymatic Activity. The primary enzyme responsible for 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which is found in various tissues, including white blood cells.[2][3] Variations in DPD activity among individuals can lead to significant differences in degradation rates.[2]
-
Solution: When using whole blood, consider the potential for higher degradation rates compared to plasma due to the presence of DPD in blood cells.[3] For in vitro experiments, using plasma or even purified enzyme systems can provide more controlled conditions. To inhibit enzymatic degradation during sample processing, an excess of uracil can be added.[1]
-
Issue 2: Difficulty in Detecting and Quantifying Metabolites
-
Possible Cause 1: Inadequate Analytical Method. The metabolites of 5-FU are polar compounds that can be challenging to separate and detect using standard reversed-phase liquid chromatography.
-
Solution: Employ a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] For polar metabolites, consider using hydrophilic interaction liquid chromatography (HILIC) or an ion-pair reversed-phase HPLC method.[5][6] A pentafluorophenyl (PFP) column can also be effective for separating polar compounds.[7]
-
-
Possible Cause 2: Low Abundance of Metabolites. Some metabolites may be present at very low concentrations, below the detection limit of the analytical instrument.
-
Solution: Optimize the sample preparation method to enrich the metabolites of interest. This may include solid-phase extraction (SPE) or liquid-liquid extraction.[6] Increase the sample volume injected into the analytical system if possible. Ensure the mass spectrometer is tuned for optimal sensitivity for the target analytes.
-
Issue 3: Inconsistent Results in Liver Microsome Experiments
-
Possible Cause 1: Cofactor Depletion. Cytochrome P450 (CYP) and other microsomal enzymes require cofactors such as NADPH for their activity.[8] During incubation, these cofactors can be depleted, leading to a decrease in enzyme activity over time.
-
Solution: Ensure that the incubation buffer is supplemented with an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[8]
-
-
Possible Cause 2: Microsome Quality and Concentration. The metabolic activity of liver microsomes can vary depending on the isolation procedure and storage conditions.[8][9]
-
Solution: Use a standardized protocol for microsome isolation and store them at -80°C until use.[9] Determine the protein concentration of the microsomal preparation and use a consistent concentration across experiments. It's also important to consider that there can be significant differences in metabolism between species.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound?
A1: It is hypothesized that this compound is a prodrug that is first metabolized to 5-fluorouracil (5-FU) through the cleavage of the ethoxy group. Subsequently, 5-FU follows its known metabolic and catabolic pathways.
Q2: What are the major metabolites of 5-fluorouracil in biological systems?
A2: The major catabolic pathway of 5-FU is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[2][10][11] DHFU is then further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL).[11] Anabolic (activation) pathways convert 5-FU into its active metabolites, including fluorouridine monophosphate (FUMP), fluorodeoxyuridine monophosphate (FdUMP), and fluorouridine triphosphate (FUTP).[7][10][12]
Q3: Which enzymes are involved in the degradation of 5-fluorouracil?
A3:
-
Catabolism (Degradation):
-
Anabolism (Activation):
-
Orotate phosphoribosyltransferase (OPRT): Converts 5-FU to FUMP.[10][13]
-
Thymidine phosphorylase (TP) and Thymidine kinase (TK): Involved in the conversion of 5-FU to its active form, 5-fluoro-2-deoxyuridine-5'-monophosphate (FdUMP).[10]
-
Uridine phosphorylase (UP) and Uridine kinase (UK): Also contribute to the activation of 5-FU.[14]
-
-
Cytochrome P450 (CYP) Enzymes: While DPD is the primary catabolic enzyme for 5-FU itself, CYP enzymes (specifically CYP1A2, CYP2A6, and CYP2C8 in human liver microsomes) are involved in the conversion of the prodrug tegafur to 5-FU.[15][16] Some studies have investigated the inhibitory effects of 5-FU on CYP isoforms, with some conflicting results.[17][18]
Q4: How can I analyze 5-fluorouracil and its metabolites in biological samples?
A4: A variety of analytical methods have been developed for the quantification of 5-FU and its metabolites.[4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is commonly used.[5][6] LC-MS/MS offers high sensitivity and specificity.[4][5][19] For sample preparation, techniques like protein precipitation followed by solid-phase extraction or liquid-liquid extraction are often employed.[6]
Q5: What are the key stability considerations for 5-fluorouracil in experimental samples?
A5: 5-FU is unstable in whole blood and plasma at room temperature, primarily due to enzymatic degradation by DPD.[1][3] It is crucial to keep samples on ice immediately after collection and to separate plasma and freeze it as soon as possible.[1] In aqueous solutions, the stability of 5-FU can be affected by pH and temperature.[20][21][22] For instance, degradation is more pronounced in alkaline conditions.[23]
Data Presentation
Table 1: Key Enzymes in 5-Fluorouracil Metabolism
| Enzyme | Pathway | Function |
| Dihydropyrimidine dehydrogenase (DPD) | Catabolism | Converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[2][10][11] |
| Dihydropyrimidinase (DHP) | Catabolism | Converts DHFU to α-fluoro-β-ureidopropionic acid (FUPA).[11] |
| β-ureidopropionase | Catabolism | Converts FUPA to α-fluoro-β-alanine (FBAL).[11] |
| Orotate phosphoribosyltransferase (OPRT) | Anabolism | Converts 5-FU to fluorouridine monophosphate (FUMP).[10][13] |
| Thymidine phosphorylase (TP) | Anabolism | Involved in the conversion of 5-FU to active metabolites.[10] |
| Thymidine kinase (TK) | Anabolism | Involved in the conversion of 5-FU to active metabolites.[10] |
| Cytochrome P450 (CYP) Isoforms | Prodrug Activation | Convert tegafur (a prodrug) to 5-FU.[15][16] |
Table 2: Analytical Methods for 5-Fluorouracil and its Metabolites
| Analytical Technique | Sample Matrix | Key Features | Reference |
| HPLC-UV | Plasma | Ion-pair chromatography for separation of 5-FU and its main metabolites. | [6] |
| LC-MS/MS | Plasma, Dried Blood Spot | High sensitivity and specificity for quantification. | [4][5][24] |
| HILIC-MS | Biological Samples | Effective for the separation of polar metabolites. | [5] |
| GC-MS | Biological Samples | An alternative chromatographic method for analysis. | [5] |
Experimental Protocols
Protocol 1: In Vitro Degradation of 5-Fluorouracil in Human Liver Microsomes
-
Materials:
-
Human liver microsomes (e.g., from a commercial supplier)
-
5-Fluorouracil stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., 5-Fluorouracil-¹³C¹⁵N₂)
-
-
Procedure: a. Pre-warm the NADPH regenerating system and phosphate buffer to 37°C. b. In a microcentrifuge tube, add the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer. c. Add the 5-fluorouracil stock solution to initiate the reaction (final concentration will depend on the experimental design, e.g., for Km and Vmax determination). d. Pre-incubate the mixture for a few minutes at 37°C before adding the pre-warmed NADPH regenerating system to start the enzymatic reaction. e. Incubate at 37°C in a shaking water bath. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction. g. Vortex the samples and centrifuge to pellet the protein. h. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or analyze directly by LC-MS/MS.
-
Analysis:
-
Quantify the remaining 5-fluorouracil and the formation of its metabolites using a validated LC-MS/MS method.
-
Calculate the rate of degradation.
-
Visualizations
Caption: Proposed metabolic pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Circuit Stability of 5-Fluorouracil and Oxaliplatin in Support of Hyperthermic Isolated Hepatic Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upregulation of enzymes metabolizing 5-fluorouracil in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Activities of enzymes converting 5-fluorouracil to 5-fluorouridine-5' monophosphate and 5-fluorodeoxyuridine-5' monophosphate in subcultured cell lines and solid tumor tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of 5-fluorouracil on cytochrome P450 2C9 activity in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of 5-fluorouracil on human cytochrome P(450) isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Ethoxy-5-fluorouracil Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 2-Ethoxy-5-fluorouracil to enhance its bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability enhancement a concern?
A1: this compound is a derivative of the potent antineoplastic agent 5-fluorouracil (5-FU).[1] Like its parent compound, its therapeutic efficacy can be limited by poor bioavailability, which may stem from low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[2][3] Enhancing bioavailability is crucial to ensure adequate drug concentration at the target site, thereby improving therapeutic outcomes and potentially reducing dose-related side effects.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: Common strategies focus on improving solubility and/or permeability, and protecting the drug from premature degradation. These include:
-
Prodrug Approach: Modifying the chemical structure to improve physicochemical properties. This compound itself can be considered a prodrug of 5-FU.[4][5][6]
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility and facilitate transport across biological membranes.[2][7][8][9][10]
-
Polymeric Nanoparticles: Formulating the drug into nanoparticles using biodegradable polymers can protect it from degradation, control its release, and enhance uptake by target cells.[11][12][13]
-
Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of epithelial barriers.[3][14][15]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the specific physicochemical properties of this compound (e.g., its solubility and permeability characteristics), the desired route of administration, and the therapeutic target. A preliminary screening of different formulation approaches is often necessary.
Q4: What are the critical quality attributes to consider when developing a novel this compound formulation?
A4: Key quality attributes to monitor include:
-
Particle Size and Polydispersity Index (PDI): For nanoparticle and liposomal formulations, a small and uniform particle size is generally desirable for improved absorption and biodistribution.[9][11]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High encapsulation efficiency and drug loading are important for delivering a therapeutically relevant dose.[8][11][16]
-
In Vitro Drug Release Profile: Understanding the rate and mechanism of drug release from the formulation is crucial for predicting its in vivo performance.[9][12][13]
-
Stability: The formulation should be physically and chemically stable during storage.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of the drug for the carrier material.2. Drug leakage during the formulation process.3. Inappropriate formulation parameters (e.g., pH, solvent, drug-to-carrier ratio). | 1. Modify the formulation to increase drug-carrier interaction (e.g., use of counter-ions, surface modification).2. Optimize the preparation method to minimize drug loss (e.g., adjust homogenization speed, temperature).3. Systematically vary formulation parameters to identify optimal conditions. |
| Poor In Vitro Dissolution/Release | 1. Strong drug-carrier interactions preventing release.2. Inadequate wetting of the formulation.3. High crystallinity of the drug within the carrier. | 1. Modify the carrier composition to modulate drug release.2. Incorporate a surfactant or wetting agent into the dissolution medium.3. Use techniques to promote the amorphous state of the drug (e.g., solid dispersion). |
| High Particle Size or PDI | 1. Aggregation of nanoparticles/liposomes.2. Inefficient size reduction process.3. Ostwald ripening during storage. | 1. Optimize the concentration of stabilizer or surfactant.2. Increase the energy input during homogenization or sonication.3. Store the formulation at an appropriate temperature and consider lyophilization for long-term stability. |
| Inconsistent Permeability Results in Caco-2 Model | 1. Compromised integrity of the Caco-2 cell monolayer.2. Efflux transporter activity.3. Low concentration of the drug in the donor compartment. | 1. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).2. Co-administer with a known efflux pump inhibitor to assess transporter involvement.3. Increase the initial drug concentration or use a more sensitive analytical method. |
| Low In Vivo Bioavailability Despite Good In Vitro Results | 1. Rapid clearance by the reticuloendothelial system (RES).2. Instability of the formulation in the gastrointestinal tract (if orally administered).3. Extensive first-pass metabolism. | 1. Modify the surface of nanoparticles/liposomes with PEG (PEGylation) to reduce RES uptake.[10]2. Use enteric coatings or mucoadhesive polymers to protect the formulation and increase residence time.3. Co-administer with an inhibitor of relevant metabolic enzymes, if known. |
III. Experimental Protocols
A. Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes of defined pore sizes.
-
Separate the unencapsulated drug from the liposomes by centrifugation or dialysis.
B. Formulation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation
This method is suitable for encapsulating water-soluble drugs.
Materials:
-
This compound
-
Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Prepare a chitosan solution by dissolving chitosan in a dilute acetic acid solution.
-
Dissolve this compound in the chitosan solution.
-
Prepare an aqueous solution of TPP.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for a defined period to allow for nanoparticle stabilization.
-
Collect the nanoparticles by centrifugation, wash with purified water to remove unentrapped drug and excess TPP, and then lyophilize for storage.[11]
C. In Vitro Permeability Assay using Caco-2 Cell Monolayers
This assay is a standard method for predicting intestinal drug absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium (e.g., DMEM with FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and permeability to a paracellular marker like Lucifer yellow.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[17][18][19]
-
Calculate the apparent permeability coefficient (Papp).
IV. Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different this compound formulations. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇FN₂O₂ | [20][21] |
| Molecular Weight | 158.13 g/mol | [21] |
| Melting Point | 180-184 °C | [22] |
| Solubility in Water | Poor (assumed) | |
| LogP | (To be determined) |
Table 2: Comparison of Different this compound Formulations
| Formulation Type | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |
| Liposomes | 150 ± 20 | 0.2 ± 0.05 | 65 ± 5 | 70 ± 8 |
| Chitosan Nanoparticles | 250 ± 30 | 0.3 ± 0.08 | 75 ± 6 | 85 ± 7 |
| Solid Lipid Nanoparticles | 200 ± 25 | 0.25 ± 0.06 | 80 ± 4 | 60 ± 9 |
V. Visualizations
Diagrams
Caption: General workflow for formulation and evaluation.
Caption: Putative mechanism of action of 2-Ethoxy-5-FU.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transbuccal Delivery of 5-Fluorouracil: Permeation Enhancement and Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stimuli-Responsive Liposomes of 5-Fluorouracil: Progressive Steps for Safe and Effective Treatment of Colorectal Cancer [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. turkjps.org [turkjps.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. ajrbps.com [ajrbps.com]
- 12. Polymeric Mesoporous Silica Nanoparticles for Enhanced Delivery of 5-Fluorouracil In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. An Ideal Approach for Enhancing 5-Fluorouracil Anticancer Efficacy by Nanoemulsion for Cytotoxicity against a Human Hepatoma Cell Line (HepG2 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of analytical methods for the determination of 5-fluorouracil in biological matrices | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C6H7FN2O2 | CID 92041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. GSRS [precision.fda.gov]
- 22. This compound | CAS#:56177-80-1 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Analysis of In Vitro Cytotoxicity: 2-Ethoxy-5-fluorouracil and 5-fluorouracil
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro cytotoxic profiles of 2-Ethoxy-5-fluorouracil and the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). This analysis is based on available experimental data for 5-FU and related 2-alkoxy-5-fluorouracil derivatives, providing insights into their potential anticancer activities.
Executive Summary of Cytotoxicity
The cytotoxic potential of 5-fluorouracil is well-documented across a multitude of cancer cell lines. Its efficacy is largely attributed to its metabolic conversion into active metabolites that disrupt DNA and RNA synthesis. While specific data for this compound is scarce, studies on other 2-alkoxy derivatives, such as 2-butoxy-4-substituted 5-fluoropyrimidines, suggest that modifications at the 2-position of the pyrimidine ring can yield compounds with significant cytotoxic activity.[1] The expectation is that this compound, as a prodrug, would be metabolized to 5-FU to exert its cytotoxic effects.
Comparative Cytotoxicity Data
The following table summarizes representative in vitro cytotoxicity data for 5-fluorouracil and a related 2-alkoxy derivative, 2-butoxy-4-chloro-5-fluoropyrimidine, to provide a comparative perspective. It is crucial to note that these are not direct comparisons and experimental conditions may vary between studies.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | MTT Assay | 0.2041 | Not Specified |
| HT-29 (Colon Cancer) | MTT Assay | 0.4114 | Not Specified | |
| HNO-97 (Tongue Squamous Cell Carcinoma) | MTT Assay | 2 | 24 hours | |
| 2-Butoxy-4-chloro-5-fluoropyrimidine | A549 (Lung Cancer) | MTT Assay | 0.10 | Not Specified |
| HL-60 (Leukemia) | MTT Assay | 1.66 | Not Specified | |
| MCF-7 (Breast Cancer) | MTT Assay | 0.59 | Not Specified |
Mechanisms of Action: A Shared Pathway
5-Fluorouracil exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, leading to cell death.[2] As a derivative of 5-FU, it is hypothesized that this compound acts as a prodrug, being metabolized intracellularly to release the active 5-FU, which then follows the same cytotoxic pathways.
The metabolic activation of 5-FU involves its conversion to three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair. FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to dysfunction of these macromolecules and ultimately, apoptosis.
Caption: Metabolic activation of 5-FU and its downstream cytotoxic effects.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following outlines a standard methodology for evaluating the in vitro cytotoxicity of fluoropyrimidine compounds, such as 5-FU and its derivatives, using a colorimetric assay like the MTT assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT-116, HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., 5-FU or this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Cytotoxicity Assay (MTT Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional period (e.g., 2-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
While a direct comparison of the in vitro cytotoxicity of this compound and 5-fluorouracil is currently unavailable, the existing data on 5-FU and its 2-alkoxy derivatives provide a strong foundation for further investigation. The similar chemical structures suggest that this compound likely functions as a prodrug of 5-FU, sharing its mechanism of action. The cytotoxicity data for a related 2-butoxy derivative indicates that modifications at this position are compatible with potent anticancer activity.
Future research should focus on direct head-to-head in vitro cytotoxicity studies of this compound and 5-fluorouracil across a panel of relevant cancer cell lines. Such studies would provide crucial data on their relative potencies and inform the potential therapeutic advantages of the ethoxy derivative, such as improved bioavailability or altered toxicity profiles. Investigating the metabolic conversion of this compound to 5-FU within cancer cells will also be critical to fully elucidate its mechanism of action and clinical potential.
References
Comparative Analysis: 2-Ethoxy-5-fluorouracil and Capecitabine in Oncology Research
In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors. Capecitabine, an orally administered prodrug of 5-fluorouracil (5-FU), has been a significant advancement, offering improved tumor-selective drug delivery. This guide provides a comparative analysis of capecitabine and a less-studied derivative, 2-Ethoxy-5-fluorouracil, to offer researchers and drug development professionals a framework for evaluation. Due to the limited publicly available data on this compound, this comparison is based on the established profile of capecitabine and the known biological activities of other 5-FU derivatives.
Chemical and Physical Properties
A fundamental comparison begins with the chemical structures and physical properties of the two compounds.
| Property | This compound | Capecitabine |
| Chemical Formula | C6H7FN2O2[1] | C15H22FN3O6[2] |
| Molecular Weight | 158.13 g/mol [1] | 359.35 g/mol [3] |
| IUPAC Name | 2-ethoxy-5-fluoropyrimidin-4(1H)-one | pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate[2] |
| Synonyms | - | Xeloda, Ro 09-1978[2] |
| Chemical Structure | A 5-fluorouracil core with an ethoxy group at the 2-position. | A fluoropyrimidine carbamate; a derivative of cytidine.[2] |
Mechanism of Action and Metabolic Pathways
Capecitabine is an orally administered, systemic prodrug of 5'-deoxy-5-fluorouridine (5'-DFUR), which is converted to the active cytotoxic drug, 5-fluorouracil (5-FU).[4] This conversion is a three-step enzymatic cascade that occurs preferentially in tumor tissue.[5][6]
-
Step 1 (Liver): Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5]
-
Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase.[5]
-
Step 3 (Tumor Tissue): Finally, 5'-DFUR is converted to 5-fluorouracil (5-FU) by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor cells compared to normal tissues.[5][6]
The generated 5-FU is then metabolized into three active cytotoxic metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7] These metabolites exert their anticancer effects by inhibiting DNA synthesis (via inhibition of thymidylate synthase by FdUMP) and by incorporation into DNA and RNA, leading to cellular damage and apoptosis.[7][8]
This compound , as an analogue of 5-FU, is hypothesized to also act as a prodrug that requires metabolic activation to release 5-FU or other cytotoxic metabolites. The presence of the ethoxy group at the 2-position suggests that it would likely be metabolized by liver enzymes, such as cytochrome P450s or other hydrolases, to yield 5-fluorouracil. However, without experimental data, its precise metabolic pathway remains speculative.
Comparative Efficacy and Toxicity
Direct comparative experimental data for this compound and capecitabine is not available in the public domain. The following table outlines the known profile of capecitabine and the parameters that would need to be assessed for this compound.
| Parameter | Capecitabine | This compound |
| Efficacy (In Vitro) | Demonstrates cytotoxicity against a range of cancer cell lines, particularly colorectal and breast cancer. | Data not available. Would require testing against a panel of cancer cell lines. |
| Efficacy (In Vivo) | Effective in various xenograft and preclinical tumor models. Clinically proven efficacy in treating metastatic breast and colorectal cancers.[2] | Data not available. Would require evaluation in animal models of cancer. |
| Toxicity Profile | Common side effects include hand-foot syndrome, diarrhea, nausea, and fatigue.[9] | Data not available. Would require comprehensive toxicology studies. |
| Therapeutic Index | Generally considered to have a favorable therapeutic index due to tumor-selective activation. | Unknown. Would depend on the balance of its efficacy and toxicity. |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall clinical utility.
| Parameter | Capecitabine | This compound |
| Absorption | Rapidly and extensively absorbed after oral administration. | Data not available. Oral bioavailability would need to be determined. |
| Distribution | Widely distributed; the parent drug and its metabolites are found in plasma and tissues. | Data not available. Tissue distribution studies would be necessary. |
| Metabolism | Undergoes a three-step enzymatic conversion to 5-FU, primarily in the liver and tumor tissues.[5][6] | Data not available. The metabolic fate and rate of conversion to 5-FU are unknown. |
| Elimination | Metabolites are primarily excreted in the urine. | Data not available. The route and rate of elimination would need to be investigated. |
| Half-life | The parent drug has a short half-life, while the active metabolite 5-FU has a longer effective presence in the tumor. | Data not available. |
Experimental Protocols for Comparative Evaluation
To conduct a thorough comparative analysis, a series of standardized in vitro and in vivo experiments would be required.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of this compound and capecitabine on various cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Plate cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and capecitabine (and 5-FU as a positive control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy and toxicity of this compound and capecitabine.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound, capecitabine).
-
Drug Administration: Administer the drugs orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Assessment: Monitor for signs of toxicity throughout the study (e.g., weight loss, changes in behavior, mortality).
Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of this compound and capecitabine in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model (e.g., rats or mice).
-
Drug Administration: Administer a single oral dose of this compound or capecitabine.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Separate plasma and analyze the concentrations of the parent drug and its major metabolites (including 5-FU) using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
Capecitabine is a well-established oral fluoropyrimidine prodrug with a clear mechanism of action and proven clinical benefit. In contrast, this compound is a less-characterized compound. Based on its structure, it is likely a prodrug of 5-FU, but its efficacy, toxicity, and pharmacokinetic profile require thorough investigation. The experimental protocols outlined above provide a roadmap for the preclinical studies necessary to conduct a comprehensive comparative analysis. Such studies would be essential to determine if this compound offers any advantages over existing therapies like capecitabine in terms of efficacy, safety, or patient convenience. Future research in this area could potentially expand the arsenal of effective oral chemotherapeutic agents for cancer treatment.
References
- 1. Synthesis and Antitumor Activity of 5-Fluorouracil Containing Amino Acid Derivatives [cjcu.jlu.edu.cn]
- 2. Synthesis and evaluation of new 5-fluorouracil antitumor cell differentiating derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating Anticancer Activity in Xenograft Models: A Comparative Guide to 2-Ethoxy-5-fluorouracil and Standard Fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Ethoxy-5-fluorouracil against the established anticancer agents 5-Fluorouracil (5-FU) and Capecitabine, with a focus on their evaluation in preclinical xenograft models. Due to the limited publicly available data on the in vivo anticancer activity of this compound, this document will primarily focus on the well-documented efficacy and mechanisms of 5-FU and Capecitabine, while positioning this compound as a compound of interest for further investigation.
Executive Summary
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades.[1] Its prodrug, Capecitabine, offers the advantage of oral administration and tumor-selective activation.[1][2] this compound is a derivative of 5-fluorouracil; however, extensive in vivo studies validating its anticancer efficacy in xenograft models are not readily found in the public domain. This guide synthesizes the available information on the established alternatives to provide a framework for the potential evaluation of novel compounds like this compound.
Comparative Data of Fluoropyrimidine Anticancer Agents
| Feature | This compound | 5-Fluorouracil (5-FU) | Capecitabine |
| Chemical Structure | A derivative of 5-fluorouracil with an ethoxy group. | A fluorinated pyrimidine analog. | An orally administered fluoropyrimidine carbamate, a prodrug of 5-FU.[1][2] |
| Mechanism of Action | Presumed to act as a prodrug of 5-FU, but specific metabolic pathways are not well-documented. | A pyrimidine antagonist that, once metabolized, inhibits thymidylate synthase and incorporates into DNA and RNA, leading to cell death.[3] | Metabolized to 5-FU in a three-step enzymatic process, with the final conversion occurring preferentially in tumor tissue.[1][2][4] |
| Administration | Data not available. | Typically administered intravenously.[5] | Oral.[1][2] |
| Anticancer Activity in Xenografts | Limited to no publicly available data. | Demonstrates significant tumor growth inhibition in various human cancer xenograft models.[6][7] | Effective in a range of human colon cancer xenograft models, with efficacy linked to the level of thymidine phosphorylase in tumors. |
| Commonly Studied Xenograft Models | Data not available. | Colon cancer (e.g., HCT116, COLO205), breast cancer, and others.[7] | Colon cancer (e.g., CXF280, HCT116, COLO205), breast cancer. |
Signaling Pathways and Mechanism of Action
The cytotoxic effects of 5-FU, the active metabolite of Capecitabine and presumably this compound, are mediated through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, leading to the depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[3] This "thymineless death" is a primary mechanism of cytotoxicity.
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This leads to DNA damage and interferes with RNA processing and protein synthesis.[3]
-
Induction of Apoptosis: The cellular stress induced by DNA and RNA damage can trigger programmed cell death (apoptosis) through various signaling pathways, including the p53 pathway.[8]
Metabolic Activation of Capecitabine to 5-FU
Capecitabine is designed for tumor-selective activation, which enhances its therapeutic index.[1][2]
Caption: Metabolic activation pathway of Capecitabine.
5-FU Mechanism of Action
Once 5-FU is formed, it exerts its anticancer effects through the disruption of DNA and RNA synthesis.
Caption: Simplified mechanism of action of 5-Fluorouracil.
Experimental Protocols for Xenograft Models
The following is a generalized protocol for evaluating the anticancer activity of a compound in a subcutaneous xenograft model. Specific parameters such as cell line, animal strain, and drug dosage should be optimized for each study.
I. Cell Culture and Animal Model
-
Cell Lines: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media and conditions.[9]
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[10][11]
II. Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., PBS or a mixture with Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
III. Experimental Workflow
Caption: General experimental workflow for a xenograft study.
IV. Drug Administration and Monitoring
-
Treatment Groups: Animals are randomized into groups: vehicle control, positive control (e.g., 5-FU or Capecitabine), and experimental compound (e.g., this compound) at various doses.
-
Drug Administration: Drugs are administered via the appropriate route (e.g., intraperitoneal injection for 5-FU, oral gavage for Capecitabine).
-
Monitoring: Tumor dimensions (length and width) and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.
V. Data Analysis
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and assessment of toxicity (e.g., significant body weight loss). Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Conclusion
While 5-FU and its oral prodrug Capecitabine have well-established anticancer activity in xenograft models, there is a clear lack of publicly available in vivo data for this compound. The experimental framework and comparative data presented in this guide can serve as a valuable resource for researchers aiming to investigate the potential of novel fluoropyrimidine derivatives like this compound. Future studies should focus on head-to-head comparisons in relevant xenograft models to fully elucidate the therapeutic potential of such emerging compounds.
References
- 1. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo effects of 5-fluorouracil and ftorafur[1-(tetrahydrofuran-2-yl)-5-fluorouracil] on murine mammary tumors and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H7FN2O2 | CID 92041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism and pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Fluorouracil Prodrugs: Capecitabine and Tegafur
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent oral 5-fluorouracil (5-FU) prodrugs: capecitabine and tegafur. The development of oral 5-FU prodrugs has been a significant advancement in chemotherapy, offering the potential for improved therapeutic index, patient convenience, and tolerability compared to intravenous 5-FU administration. This document summarizes key preclinical and clinical data to facilitate an objective comparison of their performance.
It is important to note that a direct head-to-head comparison with 2-Ethoxy-5-fluorouracil is not feasible at this time due to a significant lack of publicly available experimental data for this specific compound. While its chemical structure is known, comprehensive in vitro and in vivo studies detailing its efficacy, pharmacokinetics, and toxicity profile are not sufficiently documented in the accessible scientific literature to draw meaningful comparisons.
Overview of 5-FU Prodrugs
5-Fluorouracil, a cornerstone of cancer therapy, functions by inhibiting thymidylate synthase and being incorporated into RNA and DNA, ultimately leading to cell death. However, its use is associated with a narrow therapeutic window and the need for intravenous administration. Oral prodrugs like capecitabine and tegafur were designed to overcome these limitations by providing a more convenient route of administration and potentially tumor-selective activation.
Mechanism of Action and Activation Pathways
The distinct activation pathways of capecitabine and tegafur are crucial to understanding their unique pharmacological profiles.
Capecitabine is a triple-prodrug that undergoes a three-step enzymatic conversion to 5-FU. This multi-step activation is designed to achieve higher concentrations of 5-FU at the tumor site. The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[1][2]
Figure 1: Activation pathway of Capecitabine.
Tegafur is a prodrug that is more directly metabolized to 5-FU. It is often co-administered with other agents to enhance its efficacy and modulate its toxicity. A common formulation is tegafur-uracil (UFT), where uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This inhibition leads to higher and more sustained plasma concentrations of 5-FU.
Figure 2: Activation and modulation of Tegafur.
Data Presentation: Performance Comparison
The following tables summarize available preclinical and clinical data for capecitabine and tegafur. Direct comparative data for this compound is not available.
In Vitro Cytotoxicity
Direct in vitro cytotoxicity data for prodrugs can be less informative as their activity depends on metabolic activation to 5-FU. However, the resulting 5-FU's cytotoxic effects are well-documented.
Table 1: In Vitro Cytotoxicity of 5-Fluorouracil
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| HCT116 (Colon) | 1.5 - 5.0 | 72 |
| HT-29 (Colon) | ~10 | 72 |
| MCF-7 (Breast) | ~5 | 72 |
| A549 (Lung) | 1 - 10 | 72 |
Note: IC50 values for 5-FU can vary significantly depending on the cell line, assay conditions, and exposure duration.
Preclinical In Vivo Efficacy
Head-to-head preclinical studies provide valuable insights into the relative efficacy of these prodrugs in a controlled environment.
Table 2: Preclinical In Vivo Efficacy of Capecitabine vs. Tegafur-Uracil (UFT)
| Prodrug | Animal Model | Tumor Model | Key Findings |
| Capecitabine vs. UFT & 5-FU | Human Cancer Xenografts | 24 different models | Capecitabine demonstrated a broader spectrum of antitumor activity and was more effective over a wider dose range than 5-FU or UFT.[1] |
Pharmacokinetic Parameters
Pharmacokinetic studies in animal models help to understand the absorption, distribution, metabolism, and excretion of these prodrugs.
Table 3: Pharmacokinetic Parameters in Animal Models
| Prodrug | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Capecitabine | Monkeys | 180 mg/kg (oral) | Variable | < 1 | Variable |
| Dogs | 750 mg/m² (oral) | 370 (median) | 3 (median) | 890 (median)[3] | |
| Tegafur | Not specified | Not specified | Not available | Not available | Not available |
Note: Pharmacokinetic parameters are highly variable depending on the species, dose, and formulation.
Clinical Efficacy (Metastatic Colorectal Cancer)
Numerous clinical trials have compared these oral prodrugs, providing data on their efficacy in patients.
Table 4: Clinical Efficacy in Metastatic Colorectal Cancer
| Parameter | Capecitabine | Tegafur-based regimens |
| Overall Response Rate | ~20-25% | ~10-20% |
| Median Time to Progression | ~4-5 months | ~3-4 months |
| Median Overall Survival | ~12-13 months | ~11-12 months |
Note: Efficacy data can vary based on the specific clinical trial design, patient population, and combination therapies used.
Toxicity Profile
The toxicity profiles of capecitabine and tegafur differ, which can be a key factor in treatment selection.
Table 5: Common Adverse Events (Grade 3/4)
| Adverse Event | Capecitabine | Tegafur-Uracil (UFT) |
| Diarrhea | ~10-15% | ~10-20% |
| Hand-Foot Syndrome | ~10-20% | <5% |
| Nausea/Vomiting | ~5-10% | ~5-15% |
| Stomatitis | ~2-5% | ~5-10% |
| Myelosuppression | ~1-3% | ~5-10%[4][5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the 5-FU prodrugs or 5-FU itself for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Study
Xenograft models in immunocompromised mice are widely used to evaluate the in vivo efficacy of anticancer agents.[6]
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are then randomized into different treatment groups: vehicle control, capecitabine, and tegafur-uracil. The drugs are administered orally at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined treatment period. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Figure 3: General workflow for a preclinical in vivo xenograft study.
Conclusion
Both capecitabine and tegafur-based regimens represent valuable oral alternatives to intravenous 5-FU. Capecitabine's three-step activation process, culminating in tumor-preferential conversion by thymidine phosphorylase, offers a theoretical advantage in terms of tumor selectivity.[1][2] Tegafur, particularly when combined with a DPD inhibitor like uracil, provides a mechanism for increasing the systemic exposure to the active 5-FU. The choice between these agents may depend on the specific cancer type, the patient's comorbidities, and the anticipated toxicity profile. Further direct comparative clinical trials are needed to definitively establish the superiority of one agent over the other in various clinical settings. The development of novel 5-FU prodrugs, such as this compound, warrants further investigation to determine their potential clinical utility. However, a comprehensive evaluation is contingent on the availability of robust preclinical and clinical data.
References
- 1. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical status of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot study investigating plasma pharmacokinetics and tolerance of oral capecitabine in carcinoma-bearing dogs - ProQuest [proquest.com]
- 4. Tegafur - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of Tegafur? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
2-Ethoxy-5-fluorouracil: A Prodrug Approach to Thymidylate Synthase Inhibition
A Comparative Analysis of 2-Ethoxy-5-fluorouracil and its Active Metabolite, 5-Fluorouracil, in the Inhibition of a Key Cancer Target.
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. A key target in this pursuit is thymidylate synthase (TS), a critical enzyme in DNA synthesis. The well-established chemotherapeutic agent 5-fluorouracil (5-FU) exerts its anticancer effects primarily through the inhibition of TS. This guide provides a comparative analysis of this compound, a prodrug of 5-FU, and its parent compound, focusing on their interaction with thymidylate synthase.
Executive Summary
This compound is designed as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Its therapeutic activity is contingent upon its metabolic conversion to 5-FU within the body. The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA. By blocking TS, 5-FU disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells. This guide delves into the comparative aspects of this compound and 5-FU, including their metabolic activation, inhibitory effects on TS, and the experimental methods used to evaluate their efficacy.
Comparative Performance: Inhibition of Thymidylate Synthase
The table below presents a compilation of IC50 values for 5-fluorouracil against various cancer cell lines, which reflects its ultimate inhibitory effect on cellular proliferation due to TS inhibition and other mechanisms. It is important to note that these values can vary based on the cell line, experimental conditions, and the assay method used.
| Cell Line | Cancer Type | IC50 of 5-Fluorouracil (µM) |
| HT-29 | Colon Cancer | 85.37 ± 1.81[1] |
| HCT-116 | Colon Cancer | 1.2 - 185[1] |
| MCF-7 | Breast Cancer | 25[1] |
| HeLa | Cervical Cancer | 43.34 ± 2.77[1] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2[2] |
| HL-60 | Promyelocytic Leukemia | Not specified |
| BEL-7402 | Liver Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
Metabolic Activation Pathway
The therapeutic activity of this compound is entirely dependent on its metabolic conversion to 5-fluorouracil. This conversion is a critical step that dictates the concentration of the active drug at the tumor site. While the specific enzymes responsible for the initial conversion of this compound to 5-FU are not definitively detailed in the available literature, it is understood to be an enzymatic process. Following its formation, 5-FU undergoes a series of metabolic steps to become the active TS inhibitor, FdUMP.
Experimental Protocols
To quantitatively assess the inhibitory effect of compounds on thymidylate synthase, several established experimental protocols can be employed.
Thymidylate Synthase Inhibition Assay: Tritium Release Method
This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase.
Principle: The tritium atom at the 5-position of the uracil ring is displaced during the methylation reaction, resulting in tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, cytidine monophosphate (CMP), sodium fluoride (NaF), and the cell or tissue lysate.
-
Initiation of Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Blank Correction: To account for non-enzymatic tritium release, a blank reaction containing the enzyme extract but omitting the cofactor 5,10-methylenetetrahydrofolate should be run in parallel.
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.
Principle: The conversion of dUMP to dTMP is coupled to the oxidation of the tetrahydrofolate cofactor. This oxidation can be followed spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source (purified enzyme or cell lysate), buffer (e.g., Tris-HCl, pH 7.4), and reducing agent (e.g., 2-mercaptoethanol).
-
Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Calculation of Activity: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm is used to calculate the reaction rate.
Conclusion
This compound represents a prodrug strategy aimed at improving the therapeutic index of 5-fluorouracil. Its efficacy is entirely dependent on its conversion to 5-FU, which then acts as an inhibitor of thymidylate synthase after further metabolic activation. While direct comparative data on the enzymatic inhibition by this compound itself is limited, its potential lies in optimizing the delivery and concentration of the active drug, 5-FU, at the tumor site. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the relative potency of this compound and other 5-FU prodrugs in inhibiting thymidylate synthase. Further research is warranted to fully characterize the enzymatic conversion of this compound and to directly compare its inhibitory profile with that of 5-FU.
References
- 1. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro study on the active conversion of flucytosine to fluorouracil by microorganisms in the human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethoxy-5-fluorouracil
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Ethoxy-5-fluorouracil, an impurity of the widely used antineoplastic agent 5-Fluorouracil (5-FU), is of paramount importance for ensuring pharmaceutical quality and safety. [1][2][3][4] This guide offers a comprehensive comparison of three prevalent analytical methods applicable to the analysis of this compound and its parent compound, 5-FU: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Given the limited availability of specific analytical validation data for this compound, this guide leverages the extensive body of research on the structurally analogous and well-documented compound, 5-Fluorouracil. The analytical principles and validation parameters discussed are directly translatable and provide a robust framework for methodological comparison and selection.[5][6][7][8]
Cross-Validation Workflow
A systematic cross-validation workflow is essential to ensure that an analytical method is fit for its intended purpose, yielding consistent and reliable results across different laboratories, instruments, and analysts.[9][10] The following diagram outlines the logical progression of a typical cross-validation process.
Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 5-FU and its derivatives, providing a basis for comparison.
Table 1: Performance Characteristics of Analytical Methods for 5-Fluorouracil
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Range) | 0.1 - 100 µg/mL[11] | Typically requires derivatization | 0.1 ng/mL - 10,000 ng/mL[12][13][14] |
| Accuracy (% Recovery) | 90.2 - 108.8%[11] | Method dependent | -9.9 to 11% (deviation)[13] |
| Precision (%RSD) | < 2.1%[11] | Method dependent | 1.6 - 12%[13] |
| Limit of Detection (LOD) | 5 ng/mL | Generally more sensitive than HPLC-UV[7] | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.10 - 0.85 µg/mL[11] | Method dependent | 0.1 - 10 ng/mL[12][13][14] |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques, synthesized from various studies on 5-FU analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often favored for its simplicity, robustness, and cost-effectiveness.
Table 2: HPLC-UV Experimental Protocol
| Parameter | Description |
| Chromatographic Column | Nova-park C18 column (3.9 × 150 mm, 4.6 µm)[11] |
| Mobile Phase | 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 254 nm or 260 nm[11][15] |
| Column Temperature | 25°C[11] |
| Injection Volume | 20 µL[11] |
| Sample Preparation | For serum samples, treatment with AgNO3 (20%) and NaCl (20%) followed by centrifugation and filtration.[11] For plasma, solid-phase extraction can be employed.[15] |
| Internal Standard | 5-Chlorouracil is a common internal standard. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and specificity compared to HPLC-UV, but often requires derivatization to improve the volatility of the analyte.
Table 3: GC-MS Experimental Protocol
| Parameter | Description |
| Derivatization | Silylating agents are commonly used to convert polar 5-FU into a more volatile form suitable for GC analysis.[7] |
| Chromatographic Column | A non-polar or medium-polarity capillary column is typically used. |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix, followed by derivatization. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its exceptional sensitivity and specificity, allowing for the quantification of analytes at very low concentrations.[7][14]
Table 4: LC-MS/MS Experimental Protocol
| Parameter | Description |
| Chromatographic Column | Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[12][14] |
| Mobile Phase | Acetonitrile and 1 mM ammonium acetate (95:5, v/v) is a common mobile phase composition.[12] |
| Flow Rate | 0.15 - 0.3 mL/min[12][16] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[12] |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM)[12] |
| MRM Transitions | For 5-FU: m/z 128.97 > 41.82[12] |
| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate are common techniques.[12][16] Solid-phase extraction can also be utilized for cleaner samples.[14] |
| Internal Standard | Propylthiouracil or 5-Chlorouracil are suitable internal standards.[12][14] |
Conclusion
The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the specific analytical requirements, including sensitivity, specificity, sample matrix, and available resources.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a primary concern.
-
GC-MS , while requiring derivatization, offers enhanced sensitivity and specificity.
-
LC-MS/MS stands out as the most sensitive and specific method, making it ideal for bioanalytical studies and the detection of trace-level impurities.[7]
A thorough cross-validation of the chosen method is imperative to ensure data integrity and regulatory compliance. This involves a comprehensive evaluation of the method's performance characteristics and a comparison against established or alternative methods to guarantee its robustness and reliability.[9]
References
- 1. 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (this compound) [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of analytical methods for the determination of 5-fluorouracil in biological matrices | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Assessing the Therapeutic Index: A Comparative Analysis of 2-Ethoxy-5-fluorouracil and 5-Fluorouracil
A comprehensive review of available preclinical data indicates a significant gap in the direct comparative assessment of the therapeutic index of 2-Ethoxy-5-fluorouracil (2-EtO-5-FU) versus the widely established chemotherapeutic agent 5-Fluorouracil (5-FU). While 5-FU is a well-characterized drug with extensive data on its efficacy and toxicity, quantitative data for 2-EtO-5-FU remains largely unavailable in publicly accessible scientific literature. This guide synthesizes the known information on both compounds, highlighting the necessity for further research to definitively compare their therapeutic windows.
Executive Summary
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA, ultimately leading to cell death.[1][2] this compound, a derivative of 5-FU, is also understood to target thymidylate synthase. However, a direct, head-to-head comparison of their therapeutic indices, a critical measure of a drug's safety and efficacy, is not currently possible due to the lack of specific preclinical data for 2-EtO-5-FU, including its half-maximal inhibitory concentration (IC50) and median lethal dose (LD50).
This guide provides a detailed overview of the known mechanisms of 5-FU, standard experimental protocols for evaluating therapeutic index, and a qualitative discussion of what might be expected from a 2-alkoxy derivative like 2-EtO-5-FU.
Data Presentation: Efficacy and Toxicity
A direct quantitative comparison of the therapeutic index requires both efficacy (e.g., IC50) and toxicity (e.g., LD50) data, ideally generated within the same study to ensure comparability. As such data for 2-EtO-5-FU is not available, a comparative table cannot be constructed at this time.
For context, the IC50 of 5-FU can vary significantly depending on the cancer cell line and the duration of exposure. For example, in one study, the IC50 of 5-FU against the HT29 colon cancer cell line was reported to be 5.00 ± 0.004 µg/mL.
Mechanism of Action
5-Fluorouracil (5-FU):
5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanisms of action include:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis. This leads to "thymineless death" in rapidly dividing cancer cells.[1][2]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and function.[1]
This compound (2-EtO-5-FU):
As a derivative of 5-FU, 2-EtO-5-FU is also a fluorinated pyrimidine that is expected to inhibit thymidylate synthase. The ethoxy group at the 2-position may influence its metabolic activation, cell permeability, and interaction with target enzymes, potentially altering its efficacy and toxicity profile compared to 5-FU. However, without experimental data, this remains speculative.
Experimental Protocols
The assessment of a drug's therapeutic index involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically employed in such evaluations.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
1. Cell Culture:
- Cancer cell lines (e.g., HT-29, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- A series of dilutions of the test compounds (5-FU and 2-EtO-5-FU) are prepared in culture medium.
- The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
- Plates are incubated for a specified period (e.g., 48 or 72 hours).
4. Cell Viability Assessment (MTT Assay):
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
- The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This protocol describes the determination of the median lethal dose (LD50), the dose of a substance that is lethal to 50% of a test population.
1. Animal Model:
- Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used.
- Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Dose Administration:
- Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving graded doses of the test compound.
- The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral, or intravenous).
3. Observation:
- Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
- Observations include changes in body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, breathing).
4. Data Analysis:
- The number of mortalities in each group is recorded.
- The LD50 value is calculated using statistical methods such as the probit analysis or the Reed-Muench method.
Visualizations
Experimental Workflow for Therapeutic Index Assessment
Caption: Experimental workflow for assessing the therapeutic index.
5-Fluorouracil Mechanism of Action
Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
Conclusion
The development of novel fluoropyrimidine derivatives like this compound holds promise for improving the therapeutic window of this class of anticancer agents. However, the current lack of publicly available, direct comparative data for 2-EtO-5-FU against 5-FU makes a definitive assessment of their relative therapeutic indices impossible. Rigorous preclinical studies are essential to quantify the efficacy and toxicity of 2-EtO-5-FU and to elucidate its precise mechanism of action. Such data will be critical for determining its potential as a safer and more effective alternative to 5-FU in the clinical setting. Researchers are encouraged to conduct and publish such comparative studies to advance the field of cancer chemotherapy.
References
- 1. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 2. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
The Efficacy of Fluoropyrimidines in Oncology: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the statistical efficacy and mechanisms of 5-Fluorouracil and its oral prodrugs, Capecitabine and Tegafur-Uracil.
In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors, most notably colorectal and breast cancers. While intravenous 5-Fluorouracil (5-FU) has long been the standard of care, the development of oral prodrugs like Capecitabine and Tegafur-Uracil has offered patients more convenient and often better-tolerated treatment options. This guide provides a comprehensive statistical analysis of the efficacy data for these compounds, details of key experimental protocols, and visual representations of their molecular mechanisms and clinical trial workflows.
Comparative Efficacy: A Statistical Overview
Numerous clinical trials have established the non-inferiority, and in some aspects, the superiority of oral fluoropyrimidines compared to intravenous 5-FU. The data presented below summarizes key efficacy endpoints from major studies in metastatic colorectal cancer (mCRC) and other solid tumors.
Table 1: Efficacy of Capecitabine vs. Intravenous 5-FU/Leucovorin (LV) in Metastatic Colorectal Cancer (First-Line Treatment)
| Efficacy Endpoint | Capecitabine | 5-FU/LV | p-value | Hazard Ratio (HR) [95% CI] | Citation |
| Overall Response Rate (ORR) | 24.8% - 26% | 15.5% - 17% | <0.005 | - | [1][2] |
| Time to Progression (TTP) | 4.3 - 4.6 months | 4.7 months | 0.72 - 0.95 | 0.997 [0.885-1.123] | [1][2] |
| Overall Survival (OS) | 12.5 - 12.9 months | 12.8 - 13.3 months | 0.48 - 0.974 | 0.95 [0.84-1.06] | [1][2] |
A meta-analysis of six randomized trials encompassing 6171 patients with gastrointestinal cancers confirmed that capecitabine-containing regimens are at least equivalent to 5-FU-containing regimens in terms of overall survival, with a hazard ratio of 0.94 (95% CI 0.89-1.00; P = 0.0489)[3]. Furthermore, a pooled analysis of randomized trials in advanced colorectal cancer showed equivalent response rates, progression-free survival, and overall survival between capecitabine-based and 5-FU-based regimens[4].
Table 2: Efficacy of Tegafur-Uracil (UFT)/LV vs. Intravenous 5-FU/LV
| Efficacy Endpoint | Tegafur-Uracil/LV | 5-FU/LV | p-value | Hazard Ratio (HR) [95% CI] | Citation |
| Disease-Free Survival (DFS) Rate (Adjuvant Colon Cancer) | 87.5% | 84.1% | >0.05 | - | [5] |
| Overall Survival (OS) Rate (Adjuvant Colon Cancer) | 94.9% | 92.5% | >0.05 | - | [5] |
| Progression-Free Survival (PFS) (Metastatic HNSCC) | 5.4 months | 5.8 months | 0.451 | - | [6] |
| Overall Survival (OS) (Metastatic HNSCC) | 10.8 months | 10.2 months | 0.807 | - | [6] |
A meta-analysis of data from patients with Stage II and III colon cancer demonstrated that Uracil-Tegafur (UFT) had similar disease-free survival (adjusted HR 1.037; 95% CI 0.954–1.126) and overall survival (adjusted HR 0.964; 95% CI 0.891–1.041) compared to 5-FU[7]. Another meta-analysis concluded that oral UFT/LV is equally efficacious to intravenous 5-FU in both early and advanced colorectal cancer[8].
Mechanism of Action: A Common Pathway
5-Fluorouracil and its prodrugs exert their cytotoxic effects through the disruption of DNA and RNA synthesis.[9][10] The core mechanism involves the intracellular conversion to active metabolites that inhibit thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.
Caption: Mechanism of action of fluoropyrimidines.
Experimental Protocols
The clinical evaluation of these chemotherapeutic agents follows rigorous, multi-phase trial designs. Below is a generalized workflow for a comparative Phase III clinical trial.
Phase III Clinical Trial Workflow for Comparing Oral vs. Intravenous Fluoropyrimidines
Caption: Generalized Phase III clinical trial workflow.
A representative phase III study design would involve the randomization of patients with previously untreated metastatic colorectal cancer to either oral capecitabine (e.g., 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period) or an intravenous 5-FU/leucovorin regimen (e.g., the Mayo Clinic regimen)[1]. The primary endpoints are typically overall survival and time to disease progression, with secondary endpoints including tumor response rate, safety, and quality of life.
Conclusion
The available data strongly support the use of oral fluoropyrimidine prodrugs, such as capecitabine and tegafur-uracil, as effective and more convenient alternatives to intravenous 5-FU in various cancer types. While their core mechanism of action is conserved, the differences in administration route, safety profiles, and patient convenience are significant factors in clinical decision-making. Future research will likely focus on optimizing combination therapies and identifying biomarkers to predict patient response to these essential anticancer agents.
References
- 1. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of oral capecitabine versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil or capecitabine in the treatment of advanced colorectal cancer: a pooled-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral tegafur-uracil plus folinic acid versus intravenous 5-fluorouracil plus folinic acid as adjuvant chemotherapy of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Tegafur-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Fluorouracil and its Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and its orally administered prodrug, capecitabine. While specific peer-reviewed data on the mechanism of 2-Ethoxy-5-fluorouracil is not currently available, its chemical structure strongly suggests it functions as a prodrug of 5-FU. Therefore, this guide will use capecitabine as a representative example of a 5-FU prodrug to illustrate the principles of this therapeutic strategy.
Introduction to 5-Fluorouracil and its Prodrugs
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1] As a pyrimidine analog, its cytotoxic effects stem from the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA, ultimately leading to cell death.[2] However, the clinical utility of 5-FU is hampered by its short plasma half-life and the need for intravenous administration, which can lead to significant systemic toxicity.[1]
To overcome these limitations, several prodrugs of 5-FU have been developed. These are inactive compounds that are metabolized into the active 5-FU within the body.[1] A key advantage of this approach is the potential for tumor-selective activation, which can increase the concentration of 5-FU at the tumor site and reduce systemic side effects.[3][4] Capecitabine is a widely used oral 5-FU prodrug that undergoes a three-step enzymatic conversion to 5-FU, with the final, activating step preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[3][5][6]
Mechanism of Action: A Comparative Overview
The fundamental mechanism of action for both 5-FU and its prodrugs is the ultimate delivery of the active metabolite, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.[2] This inhibition depletes the cellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[2] Additionally, other active metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to further cellular damage.[2]
The primary difference between 5-FU and its prodrugs lies in their pharmacokinetic profiles and activation pathways. While 5-FU is administered in its active form, prodrugs like capecitabine are absorbed orally and undergo enzymatic conversion to release 5-FU.[3][7] This can lead to more sustained levels of the active drug and potentially higher concentrations within the tumor.[8]
Signaling Pathways
The cytotoxic effects of 5-FU and its prodrugs are mediated through several signaling pathways, often culminating in apoptosis. Key pathways implicated in the cellular response to 5-FU include the p53 signaling pathway, which can be activated by DNA damage and lead to cell cycle arrest and apoptosis, and the NF-κB signaling pathway, which is involved in inflammatory responses.[9][10] Resistance to 5-FU can arise from the activation of survival pathways such as JAK/STAT, Wnt, Notch, and Hedgehog.[11][12]
Below is a simplified representation of the metabolic activation of capecitabine to 5-fluorouracil.
Comparative Performance Data
The following tables summarize in vitro cytotoxicity data for 5-fluorouracil and capecitabine across various cancer cell lines. It is important to note that the IC50 values for capecitabine can be significantly higher than those for 5-FU in vitro, as many cell lines lack the necessary enzymes for its complete activation to 5-FU.
Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| HCT 116 | Colon Cancer | 13.5 | 3 days | [13] |
| HCT 116 | Colon Cancer | 1.48 | 5 days | [13] |
| HT-29 | Colon Cancer | 11.25 | 5 days | [13] |
| SW620 | Colon Cancer | 13 µg/ml (~100 µM) | 48 hours | [14] |
| MCF7 | Breast Cancer | 0.38 µg/ml (~2.9 µM) | 48 hours | [15] |
| MCF7 | Breast Cancer | 1.3 µg/ml (~10 µM) | 72 hours | [15] |
| Esophageal Squamous Cell Carcinoma (25 lines) | Esophageal Cancer | 1.00 - 39.81 | Not Specified | [16] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2 | 24 hours | [17] |
Table 2: IC50 Values of Capecitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| 4T1 | Breast Cancer | 1700 | 48 hours | [18] |
| HCT116 | Colon Cancer | 2850 | 24 hours | [18] |
| HT29 | Colon Cancer | 1590 | 24 hours | [18] |
| SW620 | Colon Cancer | 4190 | 24 hours | [18] |
| HCT8 | Colon Cancer | 5957 | 24 hours | [18] |
| HCT15 | Colon Cancer | 5840 | 24 hours | [18] |
| COLO205 | Colon Cancer | 863 | 24 hours | [18] |
| MCF7 | Breast Cancer | 1147.9 µg/ml (~2880 µM) | 48 hours | [15] |
| MCF7 | Breast Cancer | 921.1 µg/ml (~2310 µM) | 72 hours | [15] |
| HCT-116 | Colon Cancer | 24.7 µg/ml (~62 µM) | Not Specified | [19] |
Clinical trials have demonstrated that oral capecitabine is at least equivalent to intravenous 5-FU in terms of overall survival for patients with metastatic colorectal cancer and advanced gastric cancer.[20][21] Furthermore, capecitabine has shown a superior response rate and an improved safety profile in some studies, with lower incidences of diarrhea, stomatitis, nausea, and neutropenia, although hand-foot syndrome is more common.[22][23][24]
Experimental Protocols
Determination of IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of a drug on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate in a 5% CO2 incubator at 37°C until the cells adhere.
-
Drug Treatment: Prepare a series of drug concentrations. Remove the culture medium from the wells and add the medium containing the different drug concentrations. Include a solvent control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the solvent control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.
Conclusion
While direct experimental data on this compound remains to be published, its structural similarity to other N-substituted 5-FU derivatives strongly suggests it functions as a prodrug of 5-FU. The comparison with capecitabine highlights the potential advantages of such an approach, including oral bioavailability and the potential for tumor-selective drug activation. Further research is warranted to elucidate the specific metabolic pathway, pharmacokinetic profile, and antitumor efficacy of this compound to fully understand its therapeutic potential in comparison to 5-FU and other established prodrugs.
References
- 1. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. oncodaily.com [oncodaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Capecitabine - Wikipedia [en.wikipedia.org]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. usa-journals.com [usa-journals.com]
- 16. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news.cancerconnect.com [news.cancerconnect.com]
- 24. Oral capecitabine as an alternative to i.v. 5-fluorouracil-based adjuvant therapy for colon cancer: safety results of a randomized, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2-Ethoxy-5-fluorouracil's Antitumor Effects: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of published data on the independent verification of 2-Ethoxy-5-fluorouracil's antitumor effects. Despite its classification as a fluorinated pyrimidine derivative, a structural analog to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), there is a notable absence of publicly accessible experimental data detailing its cytotoxic activity, mechanism of action, or comparative efficacy against established treatments. This guide, therefore, presents a detailed comparison of the well-documented antitumor agents, 5-Fluorouracil and its oral prodrug Capecitabine, to provide a foundational understanding of the therapeutic landscape. The lack of available information for this compound precludes its inclusion in this direct comparison.
Established Alternatives: 5-Fluorouracil and Capecitabine
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, stomach, and pancreatic cancers. Capecitabine, an orally administered prodrug, was developed to mimic continuous infusion of 5-FU, offering improved convenience and a more favorable safety profile in some instances.[1]
Mechanism of Action
Both 5-FU and Capecitabine exert their antitumor effects through the metabolic conversion to active metabolites that disrupt DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine, a necessary component of DNA.[2] This leads to "thymineless death" in rapidly dividing cancer cells.
The metabolic activation of these drugs is a key determinant of their activity and toxicity.
-
5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.[2]
-
Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, leading to DNA damage.[2]
-
Fluorouridine triphosphate (FUTP): Can be incorporated into RNA, interfering with RNA processing and function.[2]
-
-
Capecitabine: This oral prodrug undergoes a three-step enzymatic conversion to 5-FU, with the final step occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[1] This tumor-selective activation is a key advantage of Capecitabine.
Comparative Performance Data
Clinical studies have extensively compared the efficacy of Capecitabine and 5-FU in various cancer types, particularly in metastatic colorectal cancer.
| Parameter | Capecitabine (Oral) | 5-Fluorouracil (IV, Mayo Clinic Regimen) | Reference |
| Overall Response Rate | 26% | 17% | [3] |
| Time to Progression | 4.6 months | 4.7 months | [3] |
| Overall Survival | 12.9 months | 12.8 months | [3] |
| Common Adverse Events | Hand-foot syndrome, diarrhea | Stomatitis, diarrhea, nausea, alopecia, neutropenia | [3] |
Table 1. Integrated efficacy data from two large, randomized, phase III trials comparing Capecitabine with intravenous 5-FU/Leucovorin in patients with metastatic colorectal cancer.[3]
Experimental Protocols
The following are standardized methodologies for key experiments used to evaluate the antitumor effects of fluoropyrimidine-based drugs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, 5-FU, Capecitabine's active metabolite) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a drug on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Treatment: Culture cancer cells and treat them with the test compound at a specific concentration (e.g., the IC50 value) for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The different peaks in the histogram correspond to cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of a compound in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, 5-FU, Capecitabine, test compound). Administer the treatments according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the antitumor efficacy of the test compound.
Conclusion
While this compound is structurally related to 5-Fluorouracil, the absence of publicly available data on its antitumor effects makes an independent verification and comparative analysis impossible at this time. The information provided on 5-Fluorouracil and Capecitabine serves as a benchmark for the evaluation of novel fluoropyrimidine derivatives. Further research is imperative to elucidate the potential of this compound as a therapeutic agent and to determine its standing relative to established anticancer drugs. Researchers in the field are encouraged to conduct and publish studies that would allow for a direct and evidence-based comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethoxy-5-fluorouracil: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Ethoxy-5-fluorouracil, a derivative of the potent antineoplastic agent 5-Fluorouracil (5-FU), requires meticulous disposal procedures due to its presumed cytotoxic and hazardous properties. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. Given the hazardous nature of analogous compounds like 5-FU, which is toxic if swallowed, harmful in contact with skin, and a suspected carcinogen, stringent safety measures are necessary.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes of liquid waste or contact with solid particles. |
| Hand Protection | Double-gloving with chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact and absorption.[3] Gloves should be changed frequently.[4] |
| Skin Protection | A fully-buttoned laboratory coat or a disposable gown. | Minimizes the risk of skin exposure to contaminants. |
| Respiratory | Use in a chemical fume hood or a Class II Biosafety Cabinet. | Reduces the risk of inhaling aerosolized particles or vapors.[3] |
In the event of a spill, evacuate non-essential personnel from the area.[5] Clean up the spill using an inert absorbent material, and collect the resulting waste in a sealed, appropriately labeled container for hazardous waste disposal.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol is based on established guidelines for the disposal of 5-Fluorouracil and other hazardous laboratory chemicals. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations.[4][5]
Step 1: Segregation of Waste
Proper segregation is the first and most critical step. Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: Includes unused or spent solutions containing this compound.
-
Sharps Waste: Includes needles, syringes, and other contaminated sharp objects.
Step 2: Containment and Labeling
All waste must be collected in designated, robust, and leak-proof containers.
-
Solid and Liquid Waste:
-
Collect solid and liquid waste in separate, dedicated hazardous waste containers. These containers should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[6]
-
Ensure containers are kept tightly sealed when not in use.
-
Store the waste containers in a designated, secure area away from general laboratory traffic.
-
-
Sharps Waste:
Step 3: Decontamination of Empty Containers
Empty stock vials or reagent bottles that once held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or as recommended by your EHS office) three times.[4]
-
Collect Rinsate: The rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container.
-
Deface Label: After triple-rinsing, deface or remove the original label to prevent misuse.[4] The clean, defaced container can then typically be disposed of as non-hazardous glass or plastic waste, per institutional policy.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Contact EHS: Arrange for the collection of your hazardous waste containers through your institution's EHS department.[4]
-
Do Not Dispose via Standard Routes: Under no circumstances should this chemical waste be disposed of down the sanitary sewer or in the regular trash.[4][6] The recommended disposal method is controlled incineration at a licensed chemical destruction facility.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. 2-Methoxy-5-fluorouracil - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Ethoxy-5-fluorouracil
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Ethoxy-5-fluorouracil must adhere to stringent safety protocols due to its structural similarity to the known cytotoxic agent 5-Fluorouracil (5-FU). Although specific safety data for this compound is not widely available, the established guidelines for handling 5-FU and other potent antineoplastic agents provide a robust framework for ensuring laboratory safety. This guide outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures to minimize exposure risk and maintain a safe research environment.
Personal Protective Equipment (PPE) Summary
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous hazardous compounds.[1][2][3]
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised to provide an extra layer of protection.[1][2] Gloves should be changed frequently, especially if contaminated, torn, or punctured.[1] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are mandatory.[2] A face shield should be worn in addition to goggles, particularly when there is a risk of splashes or aerosol generation.[2] |
| Body Protection | Laboratory coat or chemical-resistant suit | A dedicated lab coat is the minimum requirement.[2] For procedures with a higher risk of exposure or when handling larger quantities, a disposable, solid-front, back-closure gown made of a low-permeability fabric is recommended. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound, especially in solid form or when preparing solutions, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and exposure. The following step-by-step workflow provides guidance from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, absorbent pads, and weighing papers, must be considered hazardous waste.[4]
-
Containerization: Contaminated solid waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.[4] Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.
-
Empty Containers: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as regular laboratory glass waste, in accordance with institutional policies.[4]
-
Disposal Procedures: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.[1] Do not dispose of chemical waste down the sink or in the regular trash.[1] In case of a spill, evacuate the area and follow your institution's established spill response protocol for hazardous materials.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
